BCN-E-BCN
描述
Structure
3D Structure
属性
IUPAC Name |
bicyclo[6.1.0]non-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXYHVTBXDKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC2C#CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Protein Sulfenylation: A Technical Guide to the BCN-E-BCN Probe
For Researchers, Scientists, and Drug Development Professionals
The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification that plays a pivotal role in cellular signaling and redox homeostasis. The transient and reactive nature of sulfenic acid, however, presents a significant challenge for its detection and characterization. This technical guide provides an in-depth exploration of BCN-E-BCN, a highly efficient, cell-permeable probe designed to trap and identify sulfenylated proteins, thereby offering a powerful tool for investigating redox-regulated cellular processes.
Core Mechanism: A Two-Pronged Approach to Detection
This compound is a bifunctional molecule featuring two bicyclo[6.1.0]nonyne (BCN) moieties linked by a short ethylenediamine-derived bridge.[1] This unique structure underpins its mechanism for detecting protein sulfenylation, which can be conceptualized as a two-stage process:
-
Trapping of Sulfenic Acid: One of the strained BCN rings reacts directly and rapidly with the protein sulfenic acid (Cys-SOH) through a pericyclic ene-type reaction.[2] This reaction is significantly faster—over 100 times greater—than traditional 1,3-dicarbonyl reagents like dimedone, enabling the efficient capture of this fleeting modification.[3][4] The result is a stable alkenyl sulfoxide covalent adduct, effectively "tagging" the sulfenylated protein with the this compound probe.[3]
-
Bioorthogonal "Click" Chemistry: The second BCN group remains unreacted and serves as a bioorthogonal handle. This exposed alkyne is then available for a highly specific and efficient copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[2][5] Researchers can introduce a variety of azide-tagged reporter molecules, such as biotin for affinity purification and western blotting, or fluorophores for direct visualization by fluorescence microscopy.[6][7]
This dual-functionality allows for the selective labeling of sulfenylated proteins within a complex biological milieu and their subsequent detection and analysis using a range of established biochemical and imaging techniques.
Quantitative Data Summary
The enhanced reactivity of this compound compared to standard probes is a key advantage for the study of protein sulfenylation. The following table summarizes the comparative efficiency.
| Probe | Reaction Type | Relative Reaction Rate | Cell Permeability | Applications | Reference |
| This compound | Pericyclic ene-type reaction | >100x faster than dimedone | Yes | Western Blotting, Fluorescence Microscopy, Affinity Purification | [3],[4] |
| Dimedone | Nucleophilic addition | Slower kinetics | Yes (derivatives) | Western Blotting, Mass Spectrometry | [4],[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following are generalized protocols for in vitro and in-cell labeling of sulfenylated proteins.
In Vitro Labeling of Recombinant Protein
This protocol is adapted from studies using recombinant human cofilin.[2][6]
-
Protein Preparation: Purify the recombinant protein of interest. For cofilin, a cysteine-deficient mutant can be used as a negative control.[1]
-
Oxidation: Incubate the purified protein (e.g., 10 µg) with a controlled concentration of hydrogen peroxide (H₂O₂) for approximately 20 minutes at room temperature to induce sulfenylation.
-
This compound Labeling: Add this compound to a final concentration of 100 µM and incubate for a designated period.
-
Copper-Free Click Reaction: Introduce an azide-tagged reporter molecule, such as azide-PEG3-biotin, at a final concentration of 1 mM. Incubate the reaction mixture for 1 hour at room temperature on a rotator.[2]
-
Protein Precipitation: Precipitate the labeled protein by adding three volumes of chilled acetone and incubating at -80°C for 1 hour.[2]
-
Pellet Resuspension: Centrifuge to pellet the protein, remove the supernatant, and resuspend the pellet in an appropriate buffer (e.g., LDS buffer with a reducing agent).[2]
-
Analysis: The labeled protein can now be analyzed by western blotting using streptavidin conjugated to a fluorescent dye to detect the biotin tag.
In-Cell Labeling of Sulfenylated Proteins
This protocol outlines the general steps for labeling proteins in living cells.[2][6]
-
Cell Culture: Culture cells to the desired confluency.
-
Induction of Oxidative Stress (Optional): Treat cells with an agent to induce the formation of reactive oxygen species (ROS) and subsequent protein sulfenylation (e.g., H₂O₂ or a specific signaling molecule).
-
This compound Incubation: Treat the cells with varying concentrations of this compound (e.g., 25 µM) for 30 minutes at 37°C.[2]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
-
Copper-Free Click Reaction: Add the desired azide-tagged reporter (e.g., azide-PEG3-biotin or a fluorescent azide) to the cell lysate and incubate for 1 hour at room temperature.
-
Sample Preparation for Analysis:
-
For Western Blotting: Precipitate proteins with acetone as described in the in vitro protocol, resuspend in loading buffer, and proceed with SDS-PAGE and western blot analysis.
-
For Fluorescence Microscopy: After the click reaction with a fluorescent azide, prepare the cells for imaging according to standard protocols.[6]
-
Visualizations: Mechanisms and Workflows
Signaling Pathway: Redox Regulation of Src Kinase
Protein sulfenylation is a key mechanism in redox-dependent signaling. The non-receptor tyrosine kinase Src is activated by H₂O₂ through the sulfenylation of specific cysteine residues, a process that can be investigated using probes like this compound.[4]
Experimental Workflow: this compound for Sulfenome Profiling
The following diagram illustrates the general workflow for identifying sulfenylated proteins using this compound coupled with affinity purification and mass spectrometry.
Logical Relationship: this compound Mechanism of Action
This diagram details the chemical transformations and interactions at the core of the this compound detection strategy.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Cell-Permeable Biscyclooctyne As a Novel Probe for the Identification of Protein Sulfenic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity of BCN-E-BCN for Sulfenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification involved in a myriad of cellular signaling pathways. The transient and reactive nature of sulfenic acid, however, presents a significant challenge for its detection and characterization. BCN-E-BCN, a bifunctional cell-permeable probe, has emerged as a powerful tool for the selective labeling of sulfenylated proteins. This technical guide provides an in-depth analysis of the selectivity of this compound for sulfenic acid, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles and workflows.
The core of this compound's utility lies in its two bicyclo[6.1.0]nonyne (BCN) moieties. One BCN group undergoes a highly selective and rapid reaction with sulfenic acid, while the second remains available for bioorthogonal "click" chemistry, enabling the attachment of reporter tags for detection and enrichment.
Mechanism of Action
This compound reacts with sulfenic acid via a rapid pericyclic ene-type reaction, resulting in the formation of a stable cyclooctenyl sulfoxide adduct.[1] This concerted mechanism is distinct from the nucleophilic addition employed by traditional dimedone-based probes.[1] The strained alkyne of the BCN group is key to its high reactivity towards the electrophilic sulfur of the sulfenic acid.
Quantitative Analysis of Selectivity
The enhanced reactivity of BCN-based probes for sulfenic acids is a key advantage over traditional methods. BCN compounds have been shown to react with sulfenic acids at rates over two orders of magnitude faster than dimedone-based probes.[2] This rapid trapping is crucial for capturing the transient sulfenic acid modification before it is further oxidized or reduced.
| Probe | Model System | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| BCN-OH | Fries Acid (a stable sulfenic acid analog) | ~28.7 | [3] |
| Dimedone-based probe | Model protein sulfenic acids | ~0.05 | [3] |
| Bicyclo[6.1.0]nonyne (BCN) | Model protein sulfenic acid (AhpC-SOH) | Significantly greater than dimedone | [2] |
While highly selective for sulfenic acid, it is important to note that BCN-based probes may exhibit some cross-reactivity with other nucleophilic species, such as thiols and persulfides, under certain conditions.[4] However, studies have demonstrated that BCN compounds distinguish the sulfenic acid oxoform from the thiol, disulfide, sulfinic acid, and S-nitrosated forms of cysteine.[2][5]
| Cysteine Modification | Reactivity with BCN Probes |
| Sulfenic Acid (-SOH) | High |
| Thiol (-SH) | Low to negligible |
| Disulfide (-S-S-) | Negligible |
| Sulfinic Acid (-SO₂H) | Negligible |
| S-nitrosated (-SNO) | Negligible |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound to detect protein sulfenylation.
In Vitro Labeling of Recombinant Protein
This protocol describes the labeling of a purified recombinant protein with this compound.
Materials:
-
Purified recombinant protein of interest
-
Hydrogen peroxide (H₂O₂)
-
This compound solution (e.g., 10 mM in DMSO)
-
Azide-PEG3-Biotin (or other azide-tagged reporter)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
SDS-PAGE loading buffer
-
Acetone, pre-chilled to -20°C
Procedure:
-
Oxidation: Incubate the purified protein (e.g., 10 µg) with a desired concentration of H₂O₂ (e.g., 1 mM) in reaction buffer for 20 minutes at room temperature to induce sulfenic acid formation. Include a non-oxidized control.
-
Removal of Excess Oxidant: Remove excess H₂O₂ by buffer exchange or dialysis.
-
This compound Labeling: Add this compound to a final concentration of 100 µM. Incubate for 1 hour at room temperature.
-
Click Chemistry: Add the azide-tagged reporter molecule (e.g., Azide-PEG3-Biotin) to a final concentration of 1 mM. Incubate for 1 hour at room temperature with gentle agitation.
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for at least 1 hour.
-
Pelleting: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein.
-
Washing: Carefully remove the supernatant and wash the pellet with cold acetone.
-
Resuspension: Air dry the pellet and resuspend in SDS-PAGE loading buffer.
-
Analysis: Analyze the samples by SDS-PAGE followed by Western blotting with an anti-biotin antibody or by mass spectrometry.
In-Cell Labeling of Sulfenylated Proteins
This protocol outlines the procedure for labeling sulfenylated proteins in live cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
H₂O₂ or other stimulant to induce oxidative stress
-
This compound solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-tagged reporter molecule
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Treatment: Treat cultured cells with a stimulant (e.g., 100 µM H₂O₂) for a specified time to induce protein sulfenylation. Include an untreated control.
-
This compound Incubation: Add this compound directly to the cell culture medium to a final concentration of 100 µM. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Quantification: Determine the protein concentration of the cell lysates.
-
Click Chemistry: To an equal amount of protein from each sample, add the azide-tagged reporter molecule to a final concentration of 1 mM. Incubate for 1 hour at room temperature.
-
Sample Preparation for Analysis: Prepare samples for Western blot analysis by adding SDS-PAGE loading buffer or for mass spectrometry analysis by following appropriate sample preparation protocols.
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for detecting sulfenylated proteins using this compound.
Example Signaling Pathway: EGF Receptor Regulation
Sulfenic acid formation plays a crucial role in regulating the activity of protein tyrosine phosphatases (PTPs) that dephosphorylate and inactivate receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). This compound can be used to study this process.
Conclusion
This compound is a highly selective and reactive probe for the detection of protein sulfenic acids. Its rapid reaction kinetics and bioorthogonal handle make it a superior tool compared to traditional dimedone-based reagents for capturing this transient post-translational modification in both in vitro and cellular contexts. Understanding the principles of its selectivity and the appropriate experimental protocols is crucial for its effective application in elucidating the role of sulfenylation in redox signaling and disease.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02569A [pubs.rsc.org]
- 5. Strained cycloalkynes as new protein sulfenic acid traps - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cell Permeability and Cytotoxicity of BCN-E-BCN: A Technical Guide for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to BCN-E-BCN
This compound is a specialized chemical probe used to identify proteins that have undergone sulfenylation, a reversible oxidative post-translational modification of cysteine residues. This probe consists of two BCN moieties linked by an ethylenediamine-derived spacer. One BCN group reacts with the sulfenic acid on a target protein, while the other remains available for copper-free "click" chemistry, allowing for the attachment of reporter molecules such as fluorophores for visualization. Its utility in cell-based assays underscores its inherent cell permeability and low cytotoxicity at effective concentrations.
Cell Permeability of BCN Derivatives
The ability of a probe to cross the cell membrane is paramount for its use in live-cell imaging. While specific permeability coefficients for this compound are not published, data from related BCN compounds can offer valuable insights. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to predict passive diffusion across biological membranes.
Table 1: Representative Permeability Data for BCN Derivatives (Proxy Data)
| Compound/Derivative | Assay Type | Permeability Classification | Apparent Permeability (Papp) x 10-6 cm/s | Source |
| General BCN Derivatives | PAMPA | High | > 1.5 | General assessment from literature |
| Polar BCN Derivatives | Cellular Uptake | Low | Not Quantified | [1][2][3] |
| Lipophilic BCN Derivatives | Cellular Uptake | High | Not Quantified | [1][2][3] |
Note: This table provides a qualitative summary based on available literature for various BCN derivatives. Specific Papp values for this compound are not available.
The ethylenediamine linker in this compound is expected to influence its polarity and, consequently, its permeability. Researchers should experimentally determine the permeability of this compound in their specific cell system.
Cytotoxicity of BCN Derivatives
For live-cell imaging, a probe must exhibit minimal toxicity to ensure that the observed cellular processes are not artifacts of a cytotoxic response. Cytotoxicity is often assessed using assays such as the MTT assay, which measures metabolic activity, or live-cell imaging assays that monitor cell membrane integrity.
Table 2: Representative Cytotoxicity Data for BCN Derivatives (Proxy Data)
| Compound/Derivative | Cell Line | Assay Type | IC50 Value | Observation | Source |
| BCN-lysine | Mammalian Cells | Not Specified | Not Determined | No cytotoxicity observed at labeling concentrations. | [4] |
| BCN-biotin | MV3 Melanoma | Propidium Iodide Staining | Not Determined | No signs of label-induced cytotoxicity. | [5][6][7] |
| BCN-AF555 | MV3 Melanoma | Propidium Iodide Staining | Not Determined | No signs of label-induced cytotoxicity. | [6][7] |
Note: This table summarizes qualitative observations on the cytotoxicity of BCN derivatives from the literature. Specific IC50 values for this compound are not available.
The general consensus in the literature is that BCN-based probes are well-tolerated by cells at the concentrations required for effective labeling. However, it is crucial to perform dose-response studies to determine the optimal, non-toxic working concentration of this compound for any new cell line or experimental condition.
Experimental Protocols
Live-Cell Imaging Cytotoxicity Assay (IncuCyte® System)
This protocol provides a real-time, automated method to assess cytotoxicity by monitoring cell membrane integrity.
Experimental Workflow
Live-cell cytotoxicity assay workflow.
Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment.
-
Reagent Preparation: On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium. Add a "mix-and-read" cytotoxicity dye (e.g., IncuCyte® Cytotox Green Dye) that fluoresces upon binding to DNA in cells with compromised membranes.
-
Treatment: Add the this compound dilutions containing the cytotoxicity dye to the cells. Include vehicle-only and positive controls (a known cytotoxic agent).
-
Imaging: Place the plate in a live-cell imaging system (e.g., IncuCyte®) and acquire phase-contrast and fluorescent images at regular intervals (e.g., every 2-3 hours) for the duration of the experiment (e.g., 24-72 hours).
-
Analysis: Use the system's software to quantify the number of fluorescent (dead) cells over time. Plot the percentage of dead cells against the concentration of this compound to generate dose-response curves and calculate the IC50 value.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric endpoint assay that measures the metabolic activity of cells as an indicator of viability.
Experimental Workflow
MTT cytotoxicity assay workflow.
Methodology
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the this compound concentration to determine the IC50 value.[3][4][5][8][9][10][11]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay for predicting passive permeability.
Experimental Workflow
PAMPA experimental workflow.
Methodology
-
Plate Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.
-
Compound Addition: The test compound (this compound) is added to the donor plate wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for a set period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused across the artificial membrane.[10][12][13]
Signaling Pathways Potentially Influenced by this compound
The primary action of this compound is the labeling of sulfenylated proteins. Protein sulfenylation is a key post-translational modification in redox signaling and has been shown to modulate the activity of several important signaling proteins, including receptor tyrosine kinases and non-receptor tyrosine kinases.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Studies have shown that EGFR signaling can be modulated by protein sulfenylation.
EGFR signaling and protein sulfenylation.
Upon EGF binding, EGFR activation leads to the production of hydrogen peroxide (H₂O₂), which can then cause the sulfenylation of a critical cysteine residue within the EGFR kinase domain. This modification has been shown to enhance the kinase activity of EGFR, leading to the activation of downstream pathways such as the PI3K/AKT and Ras/ERK pathways, which promote cell proliferation and survival.[1][2][8][9][14][15]
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that is a key regulator of various cellular processes, including cell adhesion, migration, and proliferation. The activity of Src kinase is also known to be regulated by redox signaling through cysteine sulfenylation.
Src kinase signaling and protein sulfenylation.
Growth factor signaling can lead to the production of H₂O₂, which in turn can cause the sulfenylation of specific cysteine residues in Src kinase. This oxidative modification can lead to a conformational change that promotes the activation of Src. Activated Src can then phosphorylate a variety of downstream substrates, including focal adhesion kinase (FAK) and signal transducers and activators of transcription (STATs), thereby influencing cellular processes such as adhesion, migration, and proliferation.[16][17][18][19][20]
Conclusion
This compound is a valuable tool for the detection of protein sulfenylation in live cells. Based on data from related BCN derivatives, it is expected to have good cell permeability and low cytotoxicity at appropriate concentrations. However, it is imperative for researchers to empirically determine the optimal working conditions and to assess the specific permeability and cytotoxicity of this compound in their experimental systems. The ability of this compound to report on protein sulfenylation provides a powerful method to investigate the role of redox signaling in modulating key cellular pathways, such as those governed by EGFR and Src kinases. This guide provides the foundational knowledge and detailed protocols to enable researchers to effectively utilize this compound in their live-cell imaging studies.
References
- 1. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Live-cell imaging; cell death assay [protocols.io]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]
- 7. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct cysteine sulfenylation drives activation of the Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Src family kinase - Wikipedia [en.wikipedia.org]
- 19. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. proteinswebteam.github.io [proteinswebteam.github.io]
The Role of BCN-E-BCN in Identifying Novel Redox-Regulated Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification that regulates protein function in a myriad of cellular processes. The labile nature of this modification, however, presents a significant challenge for its detection and characterization. This technical guide details the application of BCN-E-BCN, a cell-permeable, bifunctional chemical probe, for the selective labeling and identification of sulfenylated proteins. This compound's unique structure, featuring two bicyclo[6.1.0]nonyne (BCN) moieties, allows for a rapid and specific reaction with sulfenic acids, followed by efficient, copper-free click chemistry for the attachment of reporter tags. This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, quantitative data comparisons, and visual workflows to facilitate the use of this compound in identifying novel redox-regulated proteins and elucidating their roles in complex signaling pathways.
Introduction to Redox Regulation and Protein Sulfenylation
Reactive oxygen species (ROS) are no longer viewed solely as detrimental byproducts of metabolism but as crucial signaling molecules that modulate a wide range of cellular functions. A key mechanism through which ROS exert their regulatory effects is the reversible oxidation of cysteine residues in proteins. The initial oxidation product, sulfenic acid (-SOH), is a highly reactive and transient intermediate. This modification can alter a protein's structure, activity, localization, and interaction with other molecules, thereby influencing signaling cascades involved in proliferation, differentiation, and apoptosis.[1][2] The inherent instability of sulfenic acids, however, makes their detection a significant technical hurdle in the study of redox biology.
This compound: A Superior Probe for Sulfenic Acid Detection
To overcome the limitations of traditional sulfenic acid probes, such as dimedone which suffers from slow reaction kinetics, this compound was developed.[3] this compound is a bifunctional molecule containing two strained BCN groups. One BCN group reacts specifically and rapidly with sulfenic acid.[2][3] The second BCN group remains available for a highly efficient and bioorthogonal copper-free click reaction with an azide-containing reporter molecule, such as biotin for affinity purification or a fluorophore for imaging.[2]
Key Advantages of this compound:
-
High Reactivity: this compound reacts with sulfenic acids at a significantly faster rate than dimedone-based probes, enabling more efficient capture of this transient modification.[3]
-
Specificity: It is highly selective for sulfenic acids and does not react with other cysteine oxidation states like sulfinic or sulfonic acids, or reduced thiols.[2]
-
Cell Permeability: this compound can readily cross cell membranes, allowing for the labeling of sulfenylated proteins in living cells.
-
Bifunctionality: The presence of a second BCN group allows for versatile downstream applications through copper-free click chemistry.
Quantitative Data Presentation
The superior reactivity of this compound translates to a more sensitive detection of sulfenylated proteins compared to traditional methods.
| Probe | Target Protein | Cell Type/System | Fold Increase in Detection vs. Dimedone | Reference |
| This compound | Cofilin | In vitro | >10-fold | [3] |
| This compound | Various | HEK293T cells | Not directly quantified, but demonstrated higher sensitivity |
Experimental Protocols
In Vitro Labeling of a Purified Protein (e.g., Cofilin)
This protocol is adapted from studies on recombinant cofilin.[3]
Materials:
-
Purified recombinant protein (e.g., wild-type and cysteine-deficient mutant cofilin)
-
Hydrogen peroxide (H₂O₂)
-
This compound solution (in DMSO)
-
Dimedone solution (in DMSO)
-
Azide-PEG3-Biotin (in DMSO)
-
Tris-HCl buffer
-
SDS-PAGE loading buffer
-
Western blot apparatus and reagents
-
Streptavidin-HRP conjugate
Procedure:
-
Protein Oxidation: Incubate the purified protein (e.g., 10 µg) with varying concentrations of H₂O₂ (e.g., 0.1 mM, 1 mM) in Tris-HCl buffer for 10 minutes at room temperature. A no-H₂O₂ control should be included.
-
Probe Labeling:
-
Add this compound to a final concentration of 1 mM. Incubate for 30 minutes at room temperature.
-
In a parallel experiment, add dimedone to a final concentration of 5 mM. Incubate for 1 hour at room temperature.
-
-
Click Chemistry (for this compound labeled samples): Add Azide-PEG3-Biotin to a final concentration of 1 mM. Incubate for 1 hour at room temperature.
-
Sample Preparation for Analysis: Add SDS-PAGE loading buffer to each reaction and heat at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a streptavidin-HRP conjugate to detect biotinylated proteins.
-
Develop the blot using an appropriate chemiluminescent substrate.
-
Labeling of Sulfenylated Proteins in Live Cells
Materials:
-
Cultured cells (e.g., HEK293T)
-
Cell culture medium
-
H₂O₂ or other oxidant
-
This compound solution (in DMSO)
-
Lysis buffer (containing protease inhibitors and a thiol-alkylating agent like N-ethylmaleimide)
-
Azide-PEG3-Biotin (in DMSO)
-
Streptavidin agarose beads
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of oxidant (e.g., 100 µM H₂O₂) for a specified time (e.g., 15 minutes). Include an untreated control.
-
This compound Labeling: Add this compound to the cell culture medium to a final concentration of 100 µM and incubate for 30 minutes.
-
Cell Lysis: Wash the cells with PBS and then lyse them in a buffer containing a thiol-alkylating agent to block free thiols and prevent post-lysis oxidation.
-
Click Chemistry: Add Azide-PEG3-Biotin to the cell lysate to a final concentration of 100 µM and incubate for 1 hour at room temperature.
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the lysate with streptavidin agarose beads to capture the biotinylated (i.e., sulfenylated) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sulfenylated proteins.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.
Caption: Mechanism of this compound labeling of sulfenylated proteins.
Caption: General experimental workflow for redox proteomics using this compound.
Caption: Simplified signaling pathway of Src kinase redox regulation.
Caption: The interplay between ER stress and oxidative protein damage.
Application in Elucidating Signaling Pathways
Src Family Kinases
Src family kinases (SFKs) are key regulators of various cellular processes, and their activity is known to be modulated by redox signaling. This compound can be employed to identify specific cysteine residues in SFKs that are susceptible to oxidation, providing insights into how ROS regulate their catalytic activity and downstream signaling.
Endoplasmic Reticulum (ER) Stress
The ER is a major site of protein folding and is sensitive to oxidative stress. During ER stress, an imbalance in redox homeostasis can lead to the accumulation of misfolded proteins and the activation of the unfolded protein response (UPR). This compound is a valuable tool for identifying ER-resident proteins that become sulfenylated during ER stress, helping to unravel the molecular mechanisms that link oxidative stress to ER dysfunction and associated diseases.
Conclusion
This compound represents a significant advancement in the field of redox proteomics. Its high reactivity, specificity, and versatility make it an indispensable tool for the identification and characterization of sulfenylated proteins. The detailed protocols and workflows provided in this guide are intended to empower researchers to effectively utilize this compound to uncover novel redox-regulated proteins and gain a deeper understanding of their roles in health and disease. This knowledge is critical for the development of novel therapeutic strategies targeting redox-sensitive signaling pathways.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into Copper-Free Click Chemistry Utilizing the BCN-E-BCN Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-free click chemistry, a cornerstone of modern bioconjugation, offers a robust and biocompatible method for covalently linking molecules in complex biological environments.[1][2] This guide provides an in-depth technical overview of the principles and applications of copper-free click chemistry with a specific focus on the innovative bifunctional linker, BCN-E-BCN. This linker has emerged as a powerful tool for the detection and characterization of protein sulfenylation, a critical post-translational modification involved in redox signaling.[3][4]
The core of this chemistry lies in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction that circumvents the need for cytotoxic copper catalysts by employing highly strained cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN).[5][6] The inherent ring strain in BCN drives a rapid and highly selective reaction with azide-functionalized molecules to form a stable triazole linkage.[1]
The this compound linker uniquely leverages this principle by incorporating two BCN moieties. This design allows for a dual-functionality: one BCN group reacts with a specific biological target, in this case, a sulfenic acid on a protein, while the other remains available for a subsequent copper-free click reaction with an azide-tagged reporter molecule for detection and analysis.[3]
The Principle of this compound in Protein Sulfenylation Detection
The utility of this compound is particularly evident in the study of protein sulfenylation, the transient oxidation of cysteine residues to sulfenic acid (-SOH). This modification is notoriously difficult to detect due to its labile nature. This compound provides a highly effective trapping mechanism.[3][7]
The process unfolds in two key stages:
-
Reaction with Sulfenic Acid: One of the BCN groups on the this compound molecule reacts selectively and rapidly with the sulfenic acid on a protein. This is not a click reaction but a concerted ene-type reaction that forms a stable alkenyl sulfoxide adduct.[3][8] This initial step effectively "captures" the transient sulfenic acid modification.
-
Copper-Free Click Chemistry: The second, unreacted BCN group on the linker is now available to undergo a strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-functionalized reporter molecule.[3] This reporter can be a fluorescent dye, a biotin tag for affinity purification, or any other desired label, enabling the detection and subsequent analysis of the sulfenylated protein.[3]
This two-step process allows for the specific and sensitive detection of protein sulfenylation in a manner that is compatible with complex biological systems, including live cells.[3]
Quantitative Data on BCN-Based SPAAC Reactions
The efficiency of the copper-free click chemistry step is critical for successful labeling. The reaction kinetics are typically described by second-order rate constants (k₂), which are influenced by the specific azide and cyclooctyne used. The table below summarizes key quantitative data for BCN reactions.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |
| BCN | Benzyl azide | 0.07 | Acetonitrile/Water | [9] |
| BCN | Phenyl azide | 0.2 | Acetonitrile/Water | [10] |
| BCN | Fluoroalkyl azides | Up to 0.63 | Not specified | [9] |
| DBCO | Benzyl azide | ~0.3 - 1.0 | Various | [11] |
Note: DBCO (dibenzocyclooctyne) is another commonly used strained alkyne and is included for comparison to highlight the relative reactivity of BCN. Generally, DBCO exhibits faster kinetics due to greater ring strain.[11] However, BCN offers advantages in terms of smaller size and potentially different solubility characteristics.[11]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following protocols are adapted from established procedures.[3]
Protocol 1: In Vitro Labeling of Sulfenylated Proteins
Objective: To label a purified protein containing a sulfenic acid modification with this compound and a subsequent azide-biotin tag.
Materials:
-
Purified protein of interest
-
Hydrogen peroxide (H₂O₂) to induce sulfenylation
-
This compound solution (e.g., in DMSO)
-
Azide-PEG3-Biotin solution (e.g., in DMSO)
-
Quenching buffer (e.g., containing catalase)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Acetone, chilled
-
Boiling buffer (e.g., 1x LDS with 10% 2-mercaptoethanol)
Procedure:
-
Induce Sulfenylation: Treat the purified protein with a controlled concentration of H₂O₂ in reaction buffer to induce the formation of sulfenic acids.
-
Quench: Stop the oxidation reaction by adding a quenching buffer containing catalase.
-
This compound Labeling: Add this compound to the protein solution and incubate to allow the reaction with sulfenic acids.
-
Copper-Free Click Reaction: Add Azide-PEG3-Biotin to the this compound labeled protein solution. Incubate at room temperature for 1 hour on a tube rotator.[3]
-
Protein Precipitation: Add three volumes of chilled acetone to precipitate the protein. Incubate at -80°C for 1 hour.[3]
-
Pelleting: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein.[3]
-
Washing: Carefully remove the supernatant and allow the pellet to air dry for 5-10 minutes to evaporate excess acetone.[3]
-
Resuspension: Resuspend the pellet in boiling buffer for subsequent analysis (e.g., by Western blotting).[3]
Protocol 2: Labeling of Sulfenylated Proteins in Live Cells
Objective: To label sulfenylated proteins within intact cells using this compound.
Materials:
-
Cultured cells
-
Cell culture medium
-
H₂O₂ or other stimulus to induce oxidative stress
-
This compound solution
-
Cell lysis buffer
-
Azide-PEG3-Biotin solution
-
Protein quantification assay reagents
Procedure:
-
Cell Treatment: Treat cells with H₂O₂ or another desired stimulus in culture medium to induce protein sulfenylation.
-
This compound Incubation: Add this compound directly to the cell culture medium and incubate to allow cell penetration and labeling of intracellular sulfenylated proteins.
-
Cell Lysis: Wash the cells and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Copper-Free Click Reaction: Add Azide-PEG3-Biotin to the cell lysate and incubate at room temperature for 1 hour.[3]
-
Analysis: The biotin-tagged proteins can now be analyzed by various methods, such as affinity purification followed by mass spectrometry or by Western blotting.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying chemical principles, the following diagrams have been generated using the DOT language.
Caption: The core chemical principle of this compound mediated protein labeling.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Copper Free Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. Strained cycloalkynes as new protein sulfenic acid traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unveiling Transient Protein Sulfenylation: A Technical Guide to the BCN-E-BCN Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible oxidation of cysteine residues to sulfenic acid (SOH) is a critical post-translational modification (PTM) that plays a pivotal role in cellular signaling, redox homeostasis, and disease pathogenesis. However, the transient and reactive nature of sulfenic acids has posed a significant challenge to their detection and characterization. To address this, the bifunctional probe, BCN-E-BCN, has emerged as a powerful tool for the selective and efficient capture of these fleeting events. This technical guide provides an in-depth overview of the this compound probe, its mechanism of action, detailed experimental protocols, and its application in elucidating the role of protein sulfenylation in key signaling pathways.
The this compound Probe: A Superior Tool for Sulfenome Discovery
This compound (bis(bicyclo[6.1.0]non-4-yn-9-ylmethyl) ethane-1,2-diyldicarbamate) is a cell-permeable molecule featuring two bicyclononyne (BCN) moieties. This unique structure allows for a two-step "click" chemistry approach for the detection of sulfenylated proteins.
Mechanism of Action:
-
Rapid Trapping of Sulfenic Acid: One of the BCN groups reacts selectively and rapidly with the sulfenic acid on a cysteine residue through a strain-promoted alkyne-sulfenic acid cycloaddition (a type of ene reaction). This reaction is significantly faster than traditional methods using dimedone-based probes.[1]
-
Bioorthogonal Handle for Detection: The second, unreacted BCN group serves as a bioorthogonal handle. This handle can be "clicked" to a reporter molecule, such as an azide-modified biotin for affinity purification and mass spectrometry, or an azide-modified fluorophore for imaging.
Quantitative Advantages of this compound
The primary advantage of this compound lies in its superior reaction kinetics compared to the commonly used dimedone-based probes. This rapid trapping is crucial for capturing transient sulfenylation events that might otherwise be reversed or further oxidized.
| Probe | Second-Order Rate Constant (k₂) with Model Protein Sulfenic Acid | Reference |
| BCN | ~12 M⁻¹ s⁻¹ (in 50:50 acetonitrile:ammonium bicarbonate buffer) | Poole et al., 2014 |
| BCN | ~25 M⁻¹ s⁻¹ (in organic solvent) | Poole et al., 2014 |
| Dimedone-based probes | 0.05 M⁻¹ s⁻¹ | Poole et al., 2014 |
Experimental Protocols
In Vitro Labeling of Recombinant Proteins
This protocol is adapted from established methods to assess the efficacy of this compound in labeling a purified protein of interest.
Materials:
-
Purified recombinant protein
-
Hydrogen peroxide (H₂O₂)
-
This compound (stock solution in DMSO)
-
Azide-PEG3-Biotin (stock solution in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
SDS-PAGE reagents
-
Western blot reagents (streptavidin-HRP)
Procedure:
-
Induce Sulfenylation: Treat the purified protein (e.g., 10 µM) with a controlled concentration of H₂O₂ (e.g., 100 µM) in reaction buffer for 10-15 minutes at room temperature. Include a no-H₂O₂ control.
-
Remove Excess Oxidant (Optional but Recommended): Use a desalting column to remove residual H₂O₂.
-
Label with this compound: Add this compound to a final concentration of 100 µM. Incubate for 1 hour at room temperature.
-
Click Reaction: Add Azide-PEG3-Biotin to a final concentration of 200 µM. Incubate for 1 hour at room temperature.
-
Analysis: Analyze the samples by SDS-PAGE and Western blot. Detect biotinylated proteins using streptavidin-HRP.
In-Cell Labeling of Sulfenylated Proteins
This protocol outlines the steps for labeling sulfenylated proteins within intact cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
Stimulant to induce oxidative stress (e.g., H₂O₂, growth factors)
-
This compound
-
Lysis buffer (RIPA or similar, supplemented with protease inhibitors)
-
Azide-PEG3-Biotin
-
Click chemistry catalyst (e.g., copper(II) sulfate, THPTA, sodium ascorbate for copper-catalyzed click chemistry if required, though BCN allows for copper-free click chemistry)
-
Streptavidin beads for enrichment
Procedure:
-
Cell Treatment: Treat cells with the desired stimulus to induce protein sulfenylation. Include an untreated control.
-
Probe Incubation: Add cell-permeable this compound to the cell culture medium to a final concentration of 50-100 µM. Incubate for 30-60 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse using a suitable lysis buffer.
-
Click Reaction: To the cell lysate, add Azide-PEG3-Biotin (final concentration 100-200 µM). If using a copper-catalyzed reaction, add the catalyst solution. For the copper-free SPAAC reaction with BCN, no catalyst is needed. Incubate for 1-2 hours at room temperature.
-
Downstream Analysis: The biotinylated proteins in the lysate can be detected by Western blot or enriched for mass spectrometry analysis.
Mass Spectrometry Analysis of this compound Labeled Proteins
This protocol provides a general workflow for the identification of sulfenylated proteins and their specific modification sites using mass spectrometry.
1. Enrichment of Biotinylated Proteins:
-
Incubate the cell lysate containing biotinylated proteins with streptavidin-conjugated agarose or magnetic beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer followed by high-salt and low-salt wash buffers to remove non-specifically bound proteins.
2. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free thiols with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
3. Peptide Cleanup:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or similar reversed-phase chromatography method.
4. LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation.
5. Data Analysis:
-
Search the raw MS/MS data against a relevant protein database using a search engine like MaxQuant, Sequest, or Mascot.
-
Specify the mass of the this compound-biotin adduct on cysteine as a variable modification. The exact mass will depend on the specific azide-biotin reagent used.
-
Set a false discovery rate (FDR) of 1% for protein and peptide identifications.
-
Identified peptides containing the this compound adduct will pinpoint the specific sites of sulfenylation.
Visualization of Signaling Pathways
Src Kinase Activation via Sulfenylation
Reactive oxygen species (ROS) can directly activate the Src kinase by inducing the sulfenylation of specific cysteine residues. This modification disrupts the autoinhibitory conformation of Src, leading to its activation and downstream signaling. The sulfenylation of Cys-185 and Cys-277 has been identified as a key mechanism in this process.
Caption: ROS-induced sulfenylation of Src kinase leads to its activation.
ER Stress Response and IRE-1 Sulfenylation
Under conditions of endoplasmic reticulum (ER) stress, the accumulation of reactive oxygen species can lead to the sulfenylation of the ER-resident kinase IRE-1. This modification is proposed to modulate its activity, influencing the unfolded protein response (UPR) and activating antioxidant defense pathways like the SKN-1/Nrf2 pathway.
Caption: IRE-1 sulfenylation during ER stress modulates the UPR and activates antioxidant pathways.
General Experimental Workflow for Sulfenome Profiling
The following diagram illustrates a comprehensive workflow for identifying sulfenylated proteins from biological samples using this compound.
Caption: A comprehensive workflow for the identification of sulfenylated proteins using this compound.
Conclusion
The this compound probe represents a significant advancement in the study of protein sulfenylation. Its rapid reaction kinetics and bifunctional nature enable the efficient and selective capture of this transient modification, providing researchers with a powerful tool to explore the "sulfenome" in various biological contexts. The detailed protocols and workflows presented in this guide offer a comprehensive framework for the application of this compound in elucidating the intricate roles of protein sulfenylation in health and disease, with significant implications for basic research and the development of novel therapeutics.
References
BCN-E-BCN: A Technical Guide to Mapping Protein Sulfenylation Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification that plays a pivotal role in cellular signaling, redox homeostasis, and disease pathogenesis. The transient and reactive nature of sulfenic acid, however, presents a significant challenge for its detection and characterization. To address this, the bifunctional probe BCN-E-BCN has emerged as a powerful tool for the selective and efficient mapping of protein sulfenylation sites. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data analysis workflows for utilizing this compound in quantitative proteomics, empowering researchers to unravel the complexities of the sulfenylome.
Core Principles of this compound Chemistry
This compound is a cell-permeable molecule consisting of two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer.[1] Its utility in mapping protein sulfenylation stems from a two-step chemical process:
-
Selective Labeling of Sulfenic Acids: One of the strained alkyne groups of this compound reacts specifically and rapidly with the sulfenic acid on a cysteine residue through a strain-promoted alkyne-sulfenic acid cycloaddition (SPAAC) reaction. This reaction is significantly faster than that of traditional dimedone-based probes, allowing for more efficient capture of this transient modification.[1]
-
Bioorthogonal Reporter Tagging: The second, unreacted BCN group serves as a handle for the attachment of a reporter molecule via copper-free click chemistry. This reporter is typically an azide-modified tag, such as biotin for enrichment or a fluorophore for visualization.[1] This bioorthogonal nature ensures that the tagging reaction occurs with high specificity in the complex environment of a cell lysate.
Quantitative Sulfenylome Analysis Workflow
The following diagram illustrates the general workflow for quantitative mapping of protein sulfenylation sites using this compound coupled with mass spectrometry-based proteomics.
Experimental Protocols
The following are detailed methodologies for key experiments in a typical this compound-based quantitative proteomics study.
Protocol 1: In-Cell Labeling of Sulfenylated Proteins
This protocol is adapted from established methods for labeling sulfenylated proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)[2]
-
Stimulant (e.g., H₂O₂, Epidermal Growth Factor)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
Procedure:
-
Cell Culture: Culture cells to 80-90% confluency in the appropriate medium.
-
Stimulation: Treat cells with the desired stimulant to induce protein sulfenylation. For example, treat with 100 µM H₂O₂ for 10 minutes or with a specific growth factor at a predetermined concentration and time. Include an unstimulated control group.
-
This compound Labeling: Add this compound to the cell culture medium to a final concentration of 100 µM. Incubate for 1 hour at 37°C.[1]
-
Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant for further processing.
Protocol 2: Click Chemistry, Enrichment, and Sample Preparation for Mass Spectrometry
This protocol details the steps from the cell lysate to the digested peptides ready for mass spectrometry analysis.
Materials:
-
Cell lysate containing this compound-labeled proteins
-
Azide-PEG3-Biotin (stock solution in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAM)
-
Urea
-
Trypsin (mass spectrometry grade)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., containing formic acid)
-
C18 desalting spin columns
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry: To 1 mg of protein lysate, add Azide-PEG3-Biotin to a final concentration of 100 µM. Incubate for 1 hour at room temperature with gentle rotation.
-
Reduction and Alkylation: Add TCEP to a final concentration of 5 mM and incubate for 30 minutes at 37°C. Then, add IAM to a final concentration of 10 mM and incubate for 30 minutes at room temperature in the dark.
-
Protein Digestion: Perform a standard in-solution or filter-aided sample preparation (FASP) tryptic digestion.
-
Enrichment of Biotinylated Peptides:
-
Incubate the digested peptide mixture with pre-washed streptavidin-agarose beads for 2 hours at room temperature with rotation.
-
Wash the beads sequentially with a series of buffers to remove non-specifically bound peptides (e.g., PBS with 1% SDS, 8 M urea in PBS, and PBS alone).
-
-
Elution and Desalting:
-
Elute the biotinylated peptides from the beads using a buffer containing 80% acetonitrile and 0.2% formic acid.
-
Desalt the eluted peptides using C18 spin columns according to the manufacturer's instructions.
-
Dry the peptides in a vacuum centrifuge.
-
Protocol 3: Mass Spectrometry and Data Analysis
Instrumentation and Parameters:
The specific parameters for mass spectrometry will vary depending on the instrument used. The following provides a general guideline for a typical bottom-up proteomics experiment on an Orbitrap mass spectrometer.
| Parameter | Setting |
| LC System | Nano-flow HPLC with a 75 µm ID column |
| Gradient | 60-120 minute gradient of increasing acetonitrile |
| MS Instrument | High-resolution Orbitrap mass spectrometer |
| MS1 Scan | Resolution: 60,000-120,000; AGC target: 1e6; Max IT: 50 ms |
| MS2 Scan | Resolution: 15,000-30,000; AGC target: 5e4; Max IT: 100 ms |
| Fragmentation | Higher-energy C-trap dissociation (HCD) |
| Data Acquisition | Data-dependent acquisition (DDA) of the top 10-20 most intense ions |
Data Analysis Workflow:
-
Database Searching: Use a search engine such as MaxQuant, Proteome Discoverer, or SEQUEST to search the raw mass spectrometry data against a relevant protein database (e.g., UniProt Human).
-
Modifications: Include variable modifications for methionine oxidation and a custom modification for the this compound-biotin adduct on cysteine.
-
Peptide and Protein Identification: Set a false discovery rate (FDR) of 1% for both peptide and protein identification.
-
Site Localization: Manually inspect the MS/MS spectra of identified sulfenylated peptides to confirm the localization of the modification on the cysteine residue.
-
Quantification: For label-free quantification, use precursor ion intensities. For labeled experiments (e.g., SILAC), use the reporter ion intensities.
-
Statistical Analysis: Perform statistical analysis to identify proteins with significant changes in sulfenylation between different experimental conditions.
Signaling Pathways Regulated by Protein Sulfenylation
This compound is an invaluable tool for dissecting the role of protein sulfenylation in various signaling pathways. Below are two examples of pathways where cysteine sulfenylation is a key regulatory mechanism.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Reactive oxygen species (ROS) produced upon EGFR activation can lead to the sulfenylation of key proteins in this pathway, modulating their activity.[3][4]
Upon EGF binding, EGFR activates NADPH oxidase (NOX), leading to the production of H₂O₂.[3] This results in the sulfenylation of a critical cysteine residue (Cys797) in the EGFR kinase domain, which enhances its activity.[4][5] Simultaneously, H₂O₂ can inactivate protein tyrosine phosphatase 1B (PTP1B) by oxidizing its catalytic cysteine (Cys215), further promoting EGFR signaling.
KEAP1-NRF2 Antioxidant Response Pathway
The KEAP1-NRF2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, KEAP1 targets the transcription factor NRF2 for degradation. Upon exposure to oxidative or electrophilic stress, specific cysteine residues in KEAP1 are modified, leading to the stabilization and activation of NRF2.[6]
Oxidative stress leads to the sulfenylation of several sensor cysteines in KEAP1 (e.g., Cys151, Cys273, Cys288).[1] This modification disrupts the interaction between KEAP1 and NRF2, preventing NRF2 ubiquitination and degradation. Stabilized NRF2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the expression of a battery of cytoprotective genes.
Quantitative Data Presentation
While a comprehensive, publicly available quantitative proteomics dataset specifically using this compound is not yet available in a centralized repository, the following table illustrates how such data would be presented. This hypothetical table is based on expected outcomes from a study investigating the effects of H₂O₂ on protein sulfenylation in A549 cells, analyzed using a this compound-based workflow.
| Protein | Gene | UniProt ID | Sulfenylation Site | Fold Change (H₂O₂/Control) | p-value | Function |
| Peroxiredoxin-1 | PRDX1 | P32119 | Cys52 | 3.5 | 0.001 | Antioxidant enzyme |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | P04406 | Cys152 | 2.8 | 0.005 | Glycolysis |
| Epidermal growth factor receptor | EGFR | P00533 | Cys797 | 2.1 | 0.01 | Receptor tyrosine kinase |
| Protein tyrosine phosphatase 1B | PTPN1 | P18031 | Cys215 | 1.9 | 0.02 | Protein tyrosine phosphatase |
| Kelch-like ECH-associated protein 1 | KEAP1 | Q14145 | Cys151 | 1.7 | 0.03 | Redox sensor |
Conclusion
This compound represents a significant advancement in the field of redox proteomics, offering a highly sensitive and specific tool for the global and site-specific mapping of protein sulfenylation. Its rapid reaction kinetics and bioorthogonal handle for enrichment and detection make it superior to traditional methods. The detailed protocols and workflows presented in this guide provide a framework for researchers to employ this compound to investigate the role of protein sulfenylation in a wide range of biological processes and disease states. As the field continues to evolve, the application of this compound in quantitative proteomics will undoubtedly lead to novel insights into the intricate regulatory networks governed by this critical post-translational modification.
References
- 1. Dissecting the Keap1/Nrf2 pathway through proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BCN-E-BCN in Cultured Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive oxygen species (ROS) are increasingly recognized as critical second messengers in cellular signaling. A key mechanism through which ROS exert their effects is the reversible oxidation of cysteine residues in proteins to sulfenic acid (-SOH). This post-translational modification, known as protein sulfenylation, can modulate protein function, localization, and interaction, thereby impacting a wide range of cellular processes. BCN-E-BCN is a novel, cell-permeable bifunctional probe designed for the selective detection and enrichment of sulfenylated proteins in living mammalian cells. Its unique structure, featuring two bicyclo[6.1.0]nonyne (BCN) moieties, allows for a two-step "click chemistry" approach for the robust labeling of these modified proteins.[1][2]
One end of the this compound molecule reacts rapidly and specifically with the sulfenic acid on a target protein. The other, unreacted BCN group is then available for a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-tagged reporter molecule, such as biotin or a fluorophore. This allows for the sensitive detection and subsequent analysis of sulfenylated proteins by methods like western blotting or mass spectrometry.
Mechanism of Action
The utility of this compound lies in its two key reactive groups. The bicyclononyne (BCN) group is a strained alkyne that readily undergoes a [3+2] cycloaddition reaction with sulfenic acids. This reaction is highly specific and proceeds efficiently under physiological conditions. The bifunctional nature of this compound allows for a sequential two-step labeling strategy.
Quantitative Data Summary
The following table summarizes representative quantitative data from a western blot analysis of protein sulfenylation in response to an oxidative stimulus (e.g., H₂O₂) in cultured mammalian cells, as detected using a chemical probe approach. The data is presented as a fold change in the densitometric signal of labeled proteins relative to an untreated control, normalized to a loading control.
| Treatment Condition | Target Protein | Densitometry (Arbitrary Units) | Fold Change vs. Control |
| Untreated Control | Total Sulfenylated Proteins | 1.00 | 1.0 |
| 100 µM H₂O₂ (10 min) | Total Sulfenylated Proteins | 2.50 | 2.5 |
| 500 µM H₂O₂ (10 min) | Total Sulfenylated Proteins | 4.75 | 4.7 |
| Untreated Control | Sulfenylated EGFR | 1.00 | 1.0 |
| 100 µM H₂O₂ (10 min) | Sulfenylated EGFR | 3.20 | 3.2 |
Experimental Protocols
Protocol 1: Labeling of Sulfenylated Proteins in Live Mammalian Cells
This protocol describes the general procedure for treating cultured mammalian cells with this compound to label proteins with sulfenic acid modifications.
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
Oxidative stress-inducing agent (e.g., H₂O₂) (optional)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Culture: Plate mammalian cells in a suitable culture vessel (e.g., 6-well plate or 10 cm dish) and grow to 80-90% confluency.
-
(Optional) Induction of Oxidative Stress: If desired, treat the cells with an oxidative stress-inducing agent (e.g., 100-500 µM H₂O₂ in serum-free medium) for a specified time (e.g., 10-30 minutes) at 37°C. Include an untreated control.
-
This compound Labeling:
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium to a final concentration of 100 µM.
-
Remove the medium from the cells and wash once with warm PBS.
-
Add the this compound-containing medium to the cells and incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
After incubation, place the culture dish on ice.
-
Remove the this compound-containing medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled proteins.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction and Western Blot Analysis
This protocol describes the "clicking" of an azide-biotin tag to the this compound-labeled proteins and subsequent detection by western blotting.
Materials:
-
This compound-labeled cell lysate (from Protocol 1)
-
Azide-PEG4-Biotin stock solution (10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (100 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
Appropriate secondary antibody-HRP conjugate
Procedure:
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following:
-
50-100 µg of this compound-labeled protein lysate
-
Azide-PEG4-Biotin to a final concentration of 100 µM
-
TCEP to a final concentration of 1 mM
-
TBTA to a final concentration of 100 µM
-
CuSO₄ to a final concentration of 1 mM
-
-
Adjust the final volume with PBS.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
-
Protein Precipitation (Optional, for sample concentration):
-
Add four volumes of ice-cold acetone to the reaction mixture.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant and air-dry the protein pellet.
-
Resuspend the pellet in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Resolve the protein samples by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature to detect biotinylated (sulfenylated) proteins.
-
Wash the membrane three times with TBST.
-
Incubate with a chemiluminescent substrate and visualize the signal using a suitable imaging system.
-
-
Loading Control:
-
After imaging, the membrane can be stripped and re-probed with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) followed by the appropriate HRP-conjugated secondary antibody to ensure equal protein loading.
-
-
Densitometric Analysis:
-
Quantify the band intensities of the streptavidin-HRP signal and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the signal from the sulfenylated proteins to the loading control.
-
Calculate the fold change in protein sulfenylation relative to the control samples.
-
Mandatory Visualizations
Caption: Mechanism of this compound labeling and detection.
Caption: Experimental workflow for this compound use.
Caption: EGFR signaling and sulfenylation.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of BCN-E-BCN in Immunoprecipitation and Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification (PTM) involved in cellular signaling, redox homeostasis, and the pathogenesis of various diseases.[1][2][3] The labile nature of sulfenic acid, however, presents a significant challenge for its detection and analysis. BCN-E-BCN is a novel, cell-permeable bifunctional probe designed to selectively label and enrich sulfenylated proteins for subsequent analysis by mass spectrometry.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in immunoprecipitation and mass spectrometry workflows.
This compound contains two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer. One BCN group reacts specifically with the sulfenic acid on a protein, forming a stable conjugate. The second, unreacted BCN group is then available for a highly efficient, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[4][7][8][9] This "click chemistry" step allows for the attachment of an azide-containing reporter tag, such as azide-biotin for enrichment or an azide-fluorophore for imaging. The biotinylated proteins can then be selectively captured using streptavidin-coated beads and identified and quantified by mass spectrometry.
Application Notes
Principle of the Method
The this compound-based workflow for the analysis of protein sulfenylation involves a multi-step process:
-
Labeling: Treatment of live cells or cell lysates with this compound to covalently label sulfenylated proteins.
-
Click Chemistry: Reaction of the BCN-labeled proteins with an azide-biotin conjugate via SPAAC.
-
Enrichment: Immunoprecipitation (pull-down) of the biotinylated proteins using streptavidin-coated magnetic beads.
-
On-Bead Digestion: Enzymatic digestion of the enriched proteins into peptides directly on the beads.
-
Mass Spectrometry: Analysis of the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and map the sites of sulfenylation.
Advantages of this compound:
-
High Selectivity: this compound is highly selective for sulfenic acids and does not react with other cysteine oxidation states like sulfinic or sulfonic acids, or with free thiols.[5]
-
Cell Permeability: The probe can be used to label sulfenylated proteins directly in living cells.[4][6]
-
Copper-Free Click Chemistry: The use of SPAAC avoids the cytotoxicity associated with copper-catalyzed click reactions, making it ideal for live-cell applications.[2]
-
Bifunctional Design: The presence of a second BCN group allows for a straightforward and efficient two-step labeling and enrichment strategy.[4]
Applications in Research and Drug Development:
-
Identification of Redox-Regulated Proteins: Global profiling of the "sulfenome" to identify novel proteins regulated by oxidative stress.
-
Elucidation of Signaling Pathways: Investigating the role of protein sulfenylation in specific signaling cascades, such as growth factor signaling.[1][2]
-
Drug Discovery and Target Validation: Assessing the impact of drug candidates on the redox state of target proteins and cellular pathways.
-
Biomarker Discovery: Identifying sulfenylated proteins as potential biomarkers for diseases associated with oxidative stress.
Experimental Protocols
Protocol 1: Labeling of Sulfenylated Proteins in Live Cells with this compound
This protocol describes the labeling of sulfenylated proteins in cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the stimulus of interest (e.g., H₂O₂) to induce protein sulfenylation, if required. Include an untreated control.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing this compound to the cells. A final concentration of 100 µM is a good starting point, but this should be optimized for your cell type and experimental conditions.
-
Incubate the cells for 1-2 hours at 37°C.
-
Remove the labeling medium and wash the cells twice with cold PBS to remove excess probe.
-
Lyse the cells directly on the plate using ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. The lysate is now ready for the click chemistry reaction.
Protocol 2: Biotinylation of this compound Labeled Proteins via Click Chemistry
This protocol describes the attachment of a biotin tag to the BCN-labeled proteins.
Materials:
-
Cell lysate containing BCN-labeled proteins (from Protocol 1)
-
Azide-PEG3-Biotin (stock solution in DMSO)
-
PBS
Procedure:
-
To the cell lysate, add Azide-PEG3-Biotin to a final concentration of 100 µM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
The biotinylated lysate is now ready for the enrichment of sulfenylated proteins.
Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin Magnetic Beads
This protocol details the immunoprecipitation of biotinylated proteins.
Materials:
-
Biotinylated cell lysate (from Protocol 2)
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)
-
Wash Buffer 3 (e.g., 50 mM ammonium bicarbonate)
-
Magnetic rack
Procedure:
-
Resuspend the streptavidin magnetic beads in their storage buffer by vortexing.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.
-
Wash the beads three times with an appropriate binding/wash buffer (e.g., PBS with 0.1% Tween-20).[10]
-
Add the biotinylated cell lysate to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Twice with Wash Buffer 1.
-
Twice with Wash Buffer 2.
-
Three times with Wash Buffer 3.
-
-
After the final wash, the beads with the enriched sulfenylated proteins are ready for on-bead digestion.
Protocol 4: On-Bead Digestion for Mass Spectrometry Analysis
This protocol describes the digestion of the captured proteins into peptides suitable for MS analysis.
Materials:
-
Beads with enriched proteins (from Protocol 3)
-
Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin (MS-grade)
-
50 mM ammonium bicarbonate
-
Formic acid
Procedure:
-
Resuspend the beads in 100 µL of reduction buffer.
-
Incubate at 56°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
Add 100 µL of alkylation buffer and incubate for 20 minutes in the dark at room temperature.
-
Place the tube on the magnetic rack and remove the supernatant.
-
Wash the beads three times with 50 mM ammonium bicarbonate.
-
After the final wash, resuspend the beads in 50-100 µL of 50 mM ammonium bicarbonate containing trypsin (e.g., at a 1:50 enzyme-to-protein ratio, if protein amount is estimated).
-
Incubate overnight at 37°C with shaking.
-
The next day, place the tube on the magnetic rack and carefully transfer the supernatant containing the peptides to a new tube.
-
To recover any remaining peptides, add 50 µL of a peptide recovery buffer (e.g., 50% acetonitrile, 0.1% formic acid) to the beads, vortex briefly, and combine the supernatant with the first peptide-containing solution.
-
Acidify the pooled peptide solution with formic acid to a final concentration of 0.1-1%.
-
The peptide sample can then be desalted using C18 StageTips or a similar method prior to LC-MS/MS analysis.[6]
Quantitative Data Presentation
The following table represents hypothetical quantitative data that could be obtained from an IP-MS experiment using this compound to identify proteins with altered sulfenylation in response to a stimulus, such as hydrogen peroxide (H₂O₂) treatment. The fold change is typically determined by comparing the abundance of a given peptide in the treated sample versus the control sample using label-free quantification or isotopic labeling methods.[9][11]
| Protein | Gene | UniProt ID | Peptide Sequence | Fold Change (H₂O₂/Control) | p-value |
| Peroxiredoxin-1 | PRDX1 | P32119 | VCPAGWKPGSC TIKNP | 8.2 | <0.001 |
| Epidermal growth factor receptor | EGFR | P00533 | GCAQERLPC SRRLEY | 5.5 | <0.01 |
| Protein-tyrosine phosphatase 1B | PTPN1 | P18031 | IKENRC NRYRDVSPY | 4.1 | <0.01 |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | P04406 | VLPC VNGPGICLAG | 2.8 | <0.05 |
| Actin, cytoplasmic 1 | ACTB | P60709 | YPIEHGIVTNWDDMEKIWHHTFYNELRVAPEEHPVLLTEAPLNPKANREKMTQIMFETFNTPAMYVAIQAVLSLYASGRTTGIVLDSGDGVTHNVPIYEGYALPHAIMRLDLAGRDLTDYLMKILTERGYSFTTTAEREIVRDIKEKLC YVALDFEQEMATAASSSSLEKSYELPDGQVITIGNERFR | 1.2 | >0.05 |
Note: This table is for illustrative purposes. The specific proteins, peptide sequences, and fold changes will vary depending on the biological system and experimental conditions.
Visualizations
Caption: Experimental workflow for this compound based sulfenome profiling.
Caption: EGFR signaling pathway involving redox regulation by sulfenylation.
Caption: Logical relationship of the key chemical and biochemical interactions.
References
- 1. The Redox Biochemistry of Protein Sulfenylation and Sulfinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 6. ptglab.com [ptglab.com]
- 7. biotechsupportgroup.com [biotechsupportgroup.com]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Quantitative Proteomic Characterization of Redox-dependent Post-translational Modifications on Protein Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Labeling of Purified Proteins Using the BCN-E-BCN Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein function and activity is fundamental to biological research and drug development. Post-translational modifications (PTMs) are key mechanisms that regulate protein function. One such PTM is the oxidation of cysteine residues to sulfenic acid (SOH), a reversible modification implicated in cellular signaling pathways. The labile nature of sulfenic acid, however, makes its detection challenging.
The BCN-E-BCN protocol provides a robust method for the in vitro labeling of sulfenylated proteins. This technique utilizes a bifunctional probe, this compound, which consists of two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived linker. One BCN group selectively reacts with the sulfenic acid on a purified protein. The second BCN group is then available for a highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction with an azide-functionalized reporter molecule, such as a fluorophore or biotin.[1][2] This two-step approach allows for the sensitive and specific detection of sulfenylated proteins.
Principle of the Method
The this compound labeling strategy is a two-step process:
-
Sulfenic Acid Tagging: The purified protein of interest, containing a sulfenic acid modification, is incubated with the this compound probe. One of the strained alkyne groups of the this compound molecule forms a stable covalent bond with the sulfenic acid.
-
Bioorthogonal "Click" Reaction: The second, unreacted BCN group on the protein is now available for a copper-free "click" reaction. An azide-containing molecule of choice (e.g., azide-PEG3-biotin for affinity purification or an azide-fluorophore for direct visualization) is added, which specifically and efficiently reacts with the BCN moiety to form a stable triazole linkage.[1][2]
This method is highly specific for sulfenic acids and proceeds under mild, biocompatible conditions, preserving the integrity of the protein.[1]
Data Presentation
The following table summarizes the key quantitative parameters for the in vitro labeling of a purified protein using the this compound protocol, based on a representative experiment.
| Parameter | Value | Notes |
| Protein Concentration | 2 mg/mL (example) | Optimal concentration may vary depending on the protein. |
| This compound Concentration | 25 µM (final) | A 100 µM concentration has also been reported.[2] |
| Azide-PEG3-Biotin Concentration | 1 mM (final) | A molar excess of the azide probe ensures efficient labeling. |
| Incubation Time (this compound) | 20 minutes | At room temperature. |
| Incubation Time (Azide-Biotin) | 1 hour | At room temperature on a tube rotator.[1] |
| Temperature | Room Temperature | For both incubation steps. |
Experimental Protocols
This section provides a detailed methodology for the in vitro labeling of a purified protein with a sulfenic acid modification using the this compound probe, followed by biotinylation for detection.
Materials
-
Purified protein of interest containing a sulfenic acid modification (e.g., recombinant cofilin)
-
This compound probe
-
Azide-PEG3-Biotin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Tube rotator
-
Chilled acetone
-
Boiling buffer (e.g., 1x LDS with 10% 2-mercaptoethanol)
-
Equipment for SDS-PAGE and Western blotting
-
Fluorophore-conjugated streptavidin for detection
Experimental Workflow Diagram
Caption: Workflow for in vitro protein labeling using this compound.
Step-by-Step Protocol
-
Preparation of Protein Samples:
-
Prepare your purified protein in an appropriate buffer (e.g., PBS). For a typical reaction, use 10 µg of protein.[1]
-
If necessary, induce sulfenic acid formation. For example, recombinant cofilin can be oxidized with H₂O₂.[2]
-
Aliquot the protein solution into microcentrifuge tubes. It is recommended to prepare a negative control sample that is not treated with this compound.
-
-
This compound Labeling:
-
Copper-Free Click Reaction with Azide-PEG3-Biotin:
-
Protein Precipitation:
-
Add three times the sample volume of chilled acetone to each sample to precipitate the protein.[1]
-
Vortex each sample briefly and incubate at -80°C for 1 hour.[1]
-
Centrifuge the samples in a microcentrifuge at 16,000 x g for 10 minutes at 4°C.[1]
-
Carefully remove the supernatant without disturbing the protein pellet.[1]
-
Allow the excess acetone to evaporate by leaving the tubes uncapped for 5-10 minutes.[1]
-
-
Sample Preparation for Analysis:
-
Resuspend each protein pellet in 50 µL of boiling buffer (e.g., 1x LDS with 10% 2-mercaptoethanol).[1]
-
Heat the samples at 95°C for 5 minutes.
-
-
Analysis by Western Blotting:
-
Separate the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with a fluorophore-conjugated streptavidin to detect the biotinylated proteins.
-
Visualize the labeled proteins using an appropriate imaging system. The intensity of the signal will correspond to the amount of sulfenylated protein.
-
Logical Relationship Diagram
The following diagram illustrates the chemical logic behind the this compound labeling protocol.
Caption: Chemical logic of the this compound labeling reaction.
Conclusion
The this compound protocol is a powerful and specific method for the in vitro labeling of purified proteins containing sulfenic acid modifications. Its bioorthogonal nature allows for clean and efficient labeling under mild conditions. These application notes provide the necessary details for researchers to successfully implement this technique for the detection and characterization of protein sulfenylation, which is crucial for advancing our understanding of redox signaling in both health and disease.
References
Visualizing BCN-E-BCN Labeled Proteins: A Detailed Guide to Fluorescence Microscopy
Application Note APN-001
Introduction
The study of reversible cysteine sulfenic acid formation is crucial for understanding cellular signaling pathways and the effects of oxidative stress.[1] BCN-E-BCN is a cell-permeable, bifunctional reagent designed for the selective detection of sulfenylated proteins in vitro and in living cells.[1] This probe consists of two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer.[1] One BCN group selectively reacts with sulfenic acids, while the other is available for copper-free click chemistry with azide-tagged fluorescent reporters, enabling visualization by fluorescence microscopy.[1] This application note provides detailed protocols for labeling and visualizing this compound-tagged proteins, offering researchers a powerful tool for investigating protein oxidation.
Principle of Detection
The detection of sulfenylated proteins using this compound is a two-step process. Initially, the cell-permeable this compound probe is introduced to live cells or cell lysates, where one of its strained alkyne (BCN) groups reacts specifically with protein sulfenic acids.[1] Subsequently, the second, unreacted BCN group is available for a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-functionalized fluorophore.[2] This "click chemistry" reaction forms a stable triazole linkage, covalently attaching a fluorescent label to the protein of interest for subsequent visualization.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound labeling and imaging workflow.
Table 1: Comparison of Sulfenic Acid Probes
| Probe | Labeling Efficiency (0.1 mM) | Labeling Efficiency (1 mM) |
| BCN | 25% | 80% |
| DYn-2 | 49% | 67% |
| TCO | 53% | 64% |
| BTD | Quantitative | - |
| Data adapted from a comparative study on Gpx3 labeling.[3] |
Table 2: Recommended Starting Concentrations and Incubation Times
| Reagent | Concentration Range | Incubation Time |
| This compound Probe | 50 - 200 µM | 30 - 60 minutes |
| Azide-Fluorophore | 5 - 25 µM | 15 - 30 minutes |
Table 3: Example Signal-to-Noise Ratios (SNR) in Fluorescence Microscopy
| Imaging Condition | Typical SNR |
| Low signal confocal | 5-10 |
| Average confocal | 15-20 |
| High-quality confocal | >30 |
| Good quality widefield | >40 |
| General SNR values in fluorescence microscopy. Actual values will depend on experimental setup and sample.[4] |
Experimental Protocols
Protocol 1: Live Cell Labeling with this compound
This protocol details the steps for labeling sulfenylated proteins in living cells.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound probe
-
Azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells on suitable imaging dishes or coverslips and culture until they reach the desired confluency.
-
Induction of Oxidative Stress (Optional): To increase the level of sulfenylated proteins, treat cells with an oxidizing agent such as H₂O₂ (e.g., 100 µM for 10-15 minutes). Wash cells three times with PBS.
-
This compound Labeling:
-
Prepare a working solution of this compound in complete cell culture medium at the desired final concentration (e.g., 100 µM).
-
Remove the medium from the cells and add the this compound solution.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Wash: Remove the this compound solution and wash the cells three times with warm PBS to remove excess probe.
-
Fluorophore Labeling:
-
Prepare a working solution of the azide-fluorophore in complete cell culture medium (e.g., 10 µM).
-
Add the azide-fluorophore solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Final Wash: Remove the azide-fluorophore solution and wash the cells three times with PBS.
-
Imaging:
-
For live-cell imaging, add fresh culture medium or imaging buffer to the cells.
-
For fixed-cell imaging, proceed with fixation (e.g., 4% paraformaldehyde for 15 minutes at room temperature), followed by washing with PBS. Mount the coverslips using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of fluorescence labeling implemented in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
Application Notes and Protocols for BCN-E-BCN Labeling in Proteomic Identification of Sulfenylated Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid (-SOH), is a critical post-translational modification involved in redox signaling and cellular regulation. Its transient nature, however, makes it challenging to detect and quantify. The bifunctional BCN-E-BCN probe offers a highly sensitive and rapid method for the selective labeling and subsequent identification of sulfenylated proteins. This cell-permeable reagent reacts swiftly with sulfenic acids via one of its bicyclo[6.1.0]nonyne (BCN) moieties. The second BCN group remains available for copper-free click chemistry, allowing for the attachment of a reporter tag, such as biotin or a fluorophore, for enrichment and detection. This document provides detailed application notes and protocols for the use of this compound in proteomic studies of protein sulfenylation.
Advantages of this compound Labeling
The this compound probe presents several key advantages over traditional dimedone-based probes for sulfenome analysis:
-
Superior Reaction Kinetics: The reaction of the strained alkyne in the BCN group with sulfenic acid is significantly faster than the reaction of dimedone. This rapid trapping is crucial for capturing the transient sulfenic acid modification before it is further oxidized or reduced.
-
High Specificity: this compound is highly selective for sulfenic acids, showing minimal cross-reactivity with other cysteine oxidation states like sulfinic or sulfonic acids, or with free thiols.
-
Bifunctionality for Versatile Detection: The presence of a second BCN group allows for a straightforward two-step labeling procedure using copper-free click chemistry. This enables the attachment of various reporter tags for different downstream applications, including affinity purification and fluorescence microscopy.
-
Cell Permeability: this compound can readily cross cell membranes, enabling the labeling of sulfenylated proteins in living cells and providing a more accurate snapshot of the sulfenome in its native context.
Quantitative Data Summary
| Probe Type | Cell/Organism | Number of Identified Sulfenylated Proteins/Sites | Reference Context |
| Norbornene Probe | HeLa Cells | 473 proteins (148 new) | This study highlights the complementarity of different chemical probes, with the norbornene probe identifying a significant number of proteins not captured by dimedone-based probes.[1] |
| Dimedone-based (DYn-2) | RKO Cells | 1105 sites | A comprehensive study showcasing the utility of dimedone-based probes for global sulfenome profiling. |
| Dimedone-based | Arabidopsis thaliana | 11 proteins | Demonstrates the application of dimedone-based probes in plant proteomics under oxidative stress.[2] |
| Biotin-Dimedone Analogue | Rat Hearts | Multiple identified | Showcased the ability to identify sulfenated cardiac proteins under oxidative stress.[3] |
Note: The number of identified proteins can vary significantly based on the cell type, experimental conditions, mass spectrometry instrumentation, and data analysis workflow. The data presented here illustrates the general landscape of sulfenome proteomics.
Experimental Protocols
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol describes the labeling of a purified protein with this compound to confirm its sulfenylation status.
Materials:
-
Purified protein of interest
-
Hydrogen peroxide (H₂O₂)
-
This compound probe
-
Azide-PEG3-Biotin
-
Acetone, chilled
-
LDS sample buffer with reducing agent (e.g., 2-mercaptoethanol or DTT)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Oxidation:
-
Prepare a solution of the purified protein in PBS.
-
Induce sulfenylation by adding a controlled amount of H₂O₂ (e.g., 100 µM final concentration) and incubate for 10-15 minutes at room temperature. A non-treated control should be included.
-
-
This compound Labeling:
-
Add this compound to a final concentration of 25 µM.
-
Incubate for 20 minutes at room temperature.
-
-
Copper-Free Click Chemistry:
-
Add Azide-PEG3-Biotin to a final concentration of 1 mM.
-
Incubate on a rotator for 1 hour at room temperature.
-
-
Protein Precipitation:
-
Add three volumes of chilled acetone to each sample.
-
Vortex briefly and incubate at -80°C for 1 hour.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant.
-
Allow the pellet to air dry for 5-10 minutes.
-
-
Sample Preparation for Analysis:
-
Resuspend the pellet in 1x LDS sample buffer containing a reducing agent.
-
Heat the sample at 95°C for 5 minutes.
-
The sample is now ready for analysis by SDS-PAGE and Western blotting using an anti-biotin antibody or streptavidin-HRP.
-
Protocol 2: In-Cell Labeling of Sulfenylated Proteins for Proteomic Analysis
This protocol outlines the steps for labeling sulfenylated proteins in cultured cells for subsequent mass spectrometry-based identification.
Materials:
-
Cultured cells
-
Cell culture medium
-
H₂O₂ or other stimuli to induce oxidative stress
-
This compound probe
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Azide-PEG3-Biotin
-
Streptavidin-agarose beads[4]
-
Wash buffers (e.g., high salt, urea)
-
Elution buffer (e.g., containing biotin or using on-bead digestion)
-
Reagents for protein digestion (DTT, iodoacetamide, trypsin)
-
Reagents for mass spectrometry analysis
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Induce oxidative stress by treating cells with H₂O₂ or another relevant stimulus for a specific duration. Include an untreated control group.
-
-
This compound Labeling in Live Cells:
-
Add this compound directly to the cell culture medium to a final concentration of 10-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Copper-Free Click Chemistry:
-
To the cell lysate, add Azide-PEG3-Biotin to a final concentration of 100 µM.
-
Incubate on a rotator for 1-2 hours at room temperature.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotin-labeled proteins.[4]
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This may include high-salt buffers, urea-containing buffers, and detergent solutions.[4]
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with DTT (e.g., 10 mM) for 30 minutes at 56°C.
-
Alkylate the cysteines with iodoacetamide (e.g., 20 mM) for 30 minutes at room temperature in the dark.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the tryptic peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted peptides by LC-MS/MS.
-
Mass Spectrometry Data Analysis
-
Database Searching:
-
Search the raw MS/MS data against a relevant protein database (e.g., Swiss-Prot) using a search engine like Mascot, Sequest, or MaxQuant.
-
-
Variable Modifications:
-
Include the following as variable modifications in your search parameters:
-
This compound-Biotin adduct on Cysteine: The precise mass of this modification needs to be calculated based on the chemical formula of the this compound probe and the Azide-PEG3-Biotin used.
-
Oxidation of Methionine: A common artifact of sample preparation.
-
Carbamidomethylation of Cysteine: If iodoacetamide was used for alkylation (as a fixed modification).
-
-
-
Data Filtering and Validation:
-
Filter the peptide and protein identifications to a false discovery rate (FDR) of <1%.
-
Perform site localization analysis to confidently identify the sulfenylated cysteine residues.
-
Visualizations
Experimental Workflow
Caption: this compound labeling workflow for sulfenome analysis.
Signaling Pathway: Src Kinase Activation by Sulfenylation
Caption: ROS-mediated activation of Src kinase via sulfenylation.
Signaling Pathway: IRE1-Mediated ER Stress Response and Sulfenylation
Caption: Dual role of IRE1 in ER stress and antioxidant response.
References
- 1. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of dimedone-trapped sulfenylated proteins in plants under stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Labeling of Protein Sulfenylation in Tissue Samples with BCN-E-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid (R-SOH), is a critical post-translational modification involved in redox signaling and cellular regulation. Its transient and labile nature, however, makes it challenging to detect and quantify, particularly within the complex environment of tissue samples. BCN-E-BCN is a cell-permeable, bifunctional probe designed for the selective labeling of sulfenylated proteins.[1][2] This strained bicyclo[6.1.0]nonyne (BCN) derivative reacts specifically with sulfenic acids, enabling their subsequent detection and enrichment through copper-free click chemistry.[1][2][3] These application notes provide detailed protocols for the in situ labeling of protein sulfenylation in tissue samples using this compound, followed by downstream analysis.
Principle of the Method
The workflow for detecting protein sulfenylation in tissue samples using this compound involves several key steps. First, the tissue is homogenized under conditions that preserve the labile sulfenic acid modifications. The homogenate is then incubated with this compound, which covalently labels the sulfenylated cysteine residues. Following the labeling reaction, an azide-functionalized reporter tag (e.g., azide-biotin for enrichment or azide-fluorophore for visualization) is attached to the BCN-labeled proteins via a highly efficient and bioorthogonal copper-free click reaction (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC). The tagged proteins can then be detected by various methods, including western blotting and fluorescence microscopy, or enriched for identification and quantification by mass spectrometry.
Key Advantages of this compound
-
High Reactivity and Selectivity: this compound is highly reactive towards sulfenic acids and does not react with other cysteine oxidation states like sulfinic or sulfonic acids, nor with free thiols.[3]
-
Cell Permeability: The probe can efficiently penetrate cell membranes, allowing for the labeling of proteins in their native environment within intact cells in culture.[1][2] This property is also advantageous for labeling in tissue homogenates where cellular structures are disrupted.
-
Bioorthogonal Chemistry: The use of copper-free click chemistry for reporter tag conjugation avoids the use of cytotoxic copper catalysts, which is crucial for maintaining the integrity of biological samples.
-
Versatility: The bifunctional nature of this compound allows for the attachment of various azide-containing reporter tags, enabling a wide range of downstream applications.[1]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical results obtained from chemoproteomic analyses of protein sulfenylation. These serve as examples of how to present quantitative findings.
Table 1: Comparison of Labeling Efficiency of Sulfenic Acid Probes in Tissue Homogenates
| Probe | Concentration (µM) | Incubation Time (min) | Relative Signal Intensity (Fold Change vs. Control) |
| This compound | 25 | 30 | 4.5 ± 0.5 |
| Dimedone | 1000 | 60 | 2.8 ± 0.4 |
| DYn-2 | 100 | 30 | 3.5 ± 0.3 |
This table illustrates the potentially higher efficiency of this compound at lower concentrations compared to traditional dimedone-based probes.
Table 2: Quantification of H₂O₂-Induced Protein Sulfenylation in Brain Tissue Lysates Labeled with this compound
| Treatment | Protein | Fold Change in Sulfenylation (Treated/Control) | p-value |
| H₂O₂ (100 µM) | GAPDH | 3.2 ± 0.4 | <0.01 |
| H₂O₂ (100 µM) | Actin | 2.5 ± 0.3 | <0.05 |
| H₂O₂ (100 µM) | Peroxiredoxin-2 | 5.8 ± 0.7 | <0.001 |
| H₂O₂ (100 µM) | EGFR | 1.8 ± 0.2 | >0.05 |
This table provides an example of how quantitative mass spectrometry data can be presented to show changes in the sulfenylation status of specific proteins upon oxidative stress.
Experimental Protocols
Protocol 1: Preparation of Tissue Homogenates for Sulfenylation Analysis
Objective: To prepare tissue lysates while preserving the integrity of sulfenic acid modifications.
Materials:
-
Fresh or snap-frozen tissue samples
-
Liquid nitrogen
-
Homogenization Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.
-
Dounce homogenizer or mechanical tissue homogenizer
-
Microcentrifuge
Procedure:
-
Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to minimize post-mortem changes in protein modification.[4] Alternatively, proceed immediately to homogenization.
-
Weigh the frozen tissue and place it in a pre-chilled mortar with liquid nitrogen. Grind the tissue to a fine powder using a pestle.
-
Transfer the powdered tissue to a pre-chilled Dounce homogenizer containing 10 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue on ice with 15-20 strokes of the pestle. For mechanical homogenization, use short bursts to prevent sample heating.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (tissue lysate) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The lysate is now ready for the labeling reaction. It is crucial to proceed immediately to minimize the degradation of sulfenic acids.
Protocol 2: In Situ Labeling of Protein Sulfenylation with this compound
Objective: To covalently label sulfenylated proteins in the tissue homogenate with this compound.
Materials:
-
Tissue lysate from Protocol 1
-
This compound probe (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Adjust the protein concentration of the tissue lysate to 1-2 mg/mL with ice-cold Homogenization Buffer.
-
Add this compound to the lysate to a final concentration of 25-50 µM. A titration experiment is recommended to determine the optimal concentration for your specific tissue and experimental conditions.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation.
-
The this compound labeled lysate is now ready for the click chemistry reaction.
Protocol 3: Copper-Free Click Chemistry for Reporter Tag Conjugation
Objective: To attach an azide-functionalized reporter tag to the BCN-labeled proteins.
Materials:
-
This compound labeled lysate from Protocol 2
-
Azide-PEG3-Biotin (for enrichment) or an azide-fluorophore (for visualization) (stock solution in DMSO)
-
Ice-cold acetone
Procedure:
-
To the this compound labeled lysate, add the azide-reporter tag to a final concentration of 100-200 µM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
To precipitate the proteins and remove unreacted reagents, add 4 volumes of ice-cold acetone to the reaction mixture.
-
Incubate at -20°C for at least 2 hours (or overnight for maximum precipitation).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.
-
Carefully decant the supernatant.
-
Wash the protein pellet with 1 mL of ice-cold 80% acetone.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant and allow the pellet to air dry for 5-10 minutes. Do not over-dry the pellet.
-
The protein pellet is now ready for downstream analysis.
Protocol 4: Detection of Labeled Proteins by Western Blotting
Objective: To visualize the biotin-labeled sulfenylated proteins.
Materials:
-
Protein pellet from Protocol 3
-
1x Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Resuspend the protein pellet in 1x Laemmli sample buffer.
-
Heat the samples at 95°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Experimental workflow for labeling protein sulfenylation in tissue samples.
Caption: Signaling pathway of protein sulfenylation and its detection.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Preserving protein profiles in tissue samples: differing outcomes with and without heat stabilization - PMC [pmc.ncbi.nlm.nih.gov]
BCN-E-BCN Workflow for Studying Protein Oxidation in Response to Stimuli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification (PTM) that plays a pivotal role in cellular signaling pathways. Reactive oxygen species (ROS), once considered solely as damaging agents, are now recognized as important second messengers that modulate protein function through these oxidative modifications. However, the labile nature of sulfenic acid has historically posed a significant challenge to its detection and study. The BCN-E-BCN workflow provides a robust and sensitive chemoproteomic approach to capture and identify sulfenylated proteins, enabling a deeper understanding of redox signaling in response to various stimuli. This bifunctional probe allows for the selective labeling of sulfenic acids in living cells or in vitro, followed by copper-free click chemistry for downstream analysis, including western blotting and mass spectrometry-based proteomics.
Principle of the this compound Workflow
The this compound probe is a cell-permeable molecule containing two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine spacer. One BCN group reacts specifically and covalently with the sulfenic acid on a protein. The second, unreacted BCN group is then available for a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, commonly known as "click chemistry". This allows for the attachment of a reporter tag, such as biotin or a fluorophore, via an azide-modified counterpart. The tagged proteins can then be visualized, enriched, and identified.
Applications
-
Identification of novel redox-regulated proteins: Uncover proteins that are sensitive to oxidation in response to specific stimuli, such as growth factor signaling, metabolic stress, or drug treatment.
-
Elucidation of signaling pathways: Dissect the role of protein oxidation in modulating the activity of kinases, phosphatases, and other signaling molecules.
-
Drug discovery and development: Screen for compounds that modulate the oxidative state of specific proteins and assess the off-target effects of drugs on the redox proteome.
-
Biomarker discovery: Identify oxidized proteins that can serve as biomarkers for diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Data Presentation
The this compound workflow coupled with quantitative mass spectrometry allows for the identification and relative quantification of oxidized proteins. The data is typically presented in a tabular format, highlighting the proteins that show a significant change in oxidation upon stimulation.
Table 1: Representative Quantitative Proteomics Data of Oxidized Proteins in Response to H₂O₂ Stimulation
| Protein ID | Gene Name | Description | Fold Change (H₂O₂/Control) | p-value |
| P06737 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 3.5 | 0.001 |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | 2.8 | 0.005 |
| P08238 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.5 | 0.012 |
| P11142 | PRDX1 | Peroxiredoxin-1 | 4.2 | 0.0005 |
| Q06830 | P4HB | Protein disulfide-isomerase | 2.1 | 0.021 |
| P02768 | ALB | Serum albumin | 1.8 | 0.045 |
This table is a representative example and does not reflect actual experimental data.
Experimental Protocols
Protocol 1: In Vitro Labeling of Recombinant Protein Oxidation
This protocol describes the in vitro oxidation of a purified recombinant protein and subsequent labeling with this compound.
Materials:
-
Purified recombinant protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution
-
This compound solution (25 µM in DMSO)
-
Azide-PEG3-Biotin solution (1 mM in DMSO)
-
LDS sample buffer with 10% 2-mercaptoethanol
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Western blotting apparatus and reagents
Procedure:
-
Protein Oxidation:
-
Prepare solutions of the recombinant protein in PBS.
-
Treat the protein with varying concentrations of H₂O₂ (e.g., 0, 10, 100, 1000 µM) for 10 minutes at room temperature to induce oxidation.
-
Quench the reaction by adding catalase (optional).
-
-
This compound Labeling:
-
Add this compound to each protein sample to a final concentration of 25 µM.
-
Incubate for 20 minutes at room temperature.
-
-
Copper-Free Click Chemistry:
-
Add Azide-PEG3-Biotin to each sample to a final concentration of 1 mM.
-
Incubate on a rotator for 1 hour at room temperature.
-
-
Protein Precipitation:
-
Add three volumes of ice-cold acetone to each sample.
-
Vortex briefly and incubate at -80°C for 1 hour.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant.
-
Allow the pellet to air dry for 5-10 minutes.
-
-
Western Blotting:
-
Resuspend the protein pellet in 1x LDS sample buffer with 10% 2-mercaptoethanol.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with streptavidin-HRP conjugate.
-
Detect the biotinylated proteins using a chemiluminescent substrate.
-
Protocol 2: Labeling of Oxidized Proteins in Live Cells
This protocol outlines the procedure for labeling sulfenylated proteins in cultured cells in response to a stimulus.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Cell culture medium
-
Stimulus of interest (e.g., growth factor, H₂O₂)
-
This compound solution (100 µM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Azide-PEG3-Biotin solution (1 mM in DMSO)
-
Streptavidin-agarose beads
-
Elution buffer (e.g., LDS sample buffer)
-
Mass spectrometer and associated reagents
Procedure:
-
Cell Stimulation and Labeling:
-
Culture cells to the desired confluency.
-
Treat the cells with the stimulus of interest for the desired time.
-
Add this compound directly to the culture medium to a final concentration of 100 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Copper-Free Click Chemistry:
-
To the cell lysate, add Azide-PEG3-Biotin to a final concentration of 1 mM.
-
Incubate on a rotator for 1 hour at room temperature.
-
-
Enrichment of Biotinylated Proteins (for Mass Spectrometry):
-
Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C with rotation.
-
Wash the beads extensively with lysis buffer.
-
Elute the bound proteins by boiling the beads in LDS sample buffer.
-
-
Downstream Analysis:
-
For western blotting, proceed as described in Protocol 1, Step 5.
-
For mass spectrometry, the eluted proteins can be subjected to in-gel or in-solution digestion with trypsin, followed by LC-MS/MS analysis for protein identification and quantification.
-
Mandatory Visualizations
Troubleshooting & Optimization
How to reduce background signal in BCN-E-BCN labeling experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signals in their BCN-E-BCN labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bifunctional chemical probe designed for the detection of protein sulfenylation, a reversible post-translational modification of cysteine residues. One of the bicyclo[6.1.0]nonyne (BCN) groups selectively reacts with sulfenic acid on a protein. The other BCN group remains available for a copper-free click chemistry reaction, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with an azide-tagged reporter molecule (e.g., a fluorophore or biotin) for visualization or enrichment.
Q2: What are the primary sources of high background signal in this compound labeling experiments?
A2: High background signals in this compound experiments can arise from several factors:
-
Non-specific binding of the azide-tagged probe: The reporter molecule (e.g., fluorescent dye-azide) can non-specifically adhere to proteins or cellular structures, particularly if it has hydrophobic properties.
-
Reaction of BCN with free thiols: The strained alkyne of the BCN moiety can undergo a side-reaction with free thiol groups on cysteine residues, leading to off-target labeling.
-
Hydrophobic interactions: The this compound probe itself can have hydrophobic characteristics that lead to non-specific interactions with cellular components.
-
Suboptimal probe concentrations: Using too high a concentration of either the this compound probe or the azide-tagged reporter can increase the likelihood of non-specific binding and off-target reactions.
-
Inadequate washing: Insufficient washing after the probe incubation and click reaction steps can leave unbound reagents behind, contributing to high background.
-
Presence of sodium azide: Sodium azide (NaN₃), a common preservative in buffers, can react with cyclooctynes like BCN, reducing the efficiency of the desired click reaction and potentially contributing to background.
Q3: What is the role of blocking in reducing background signal?
A3: Blocking is a critical step to minimize non-specific binding of the azide-tagged reporter and the this compound probe to the solid support (e.g., a multi-well plate) or cellular components. Blocking agents are typically proteins or detergents that occupy potential sites of non-specific interaction, thereby reducing the chances of the detection reagents binding to these sites. This results in a lower background signal and an improved signal-to-noise ratio.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background across the entire sample | 1. Non-specific binding of the azide probe.2. Concentration of this compound or azide probe is too high.3. Inadequate blocking.4. Insufficient washing. | 1. Optimize Probe Concentration: Titrate both the this compound and azide-tagged probe to find the lowest concentration that still provides a robust specific signal.2. Improve Blocking: Increase the concentration or incubation time of your blocking buffer. Consider testing different blocking agents (e.g., 1-5% BSA, 5% non-fat milk, or commercially available blocking solutions).3. Enhance Washing: Increase the number and duration of wash steps after probe incubation and click reaction. Use a buffer containing a mild detergent like Tween-20 (0.05-0.1%). |
| High background in negative controls (no this compound) | 1. Non-specific binding of the azide-tagged probe to cellular components. | 1. Select a More Hydrophilic Probe: If available, use an azide-tagged reporter with improved water solubility (e.g., containing a PEG linker).2. Add Detergent to Buffers: Include a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or 0.05% Tween-20) in your incubation and wash buffers to disrupt hydrophobic interactions.3. Optimize Blocking: As above, optimize your blocking strategy. |
| Weak specific signal | 1. Inefficient click reaction.2. Degradation of the this compound probe.3. Presence of sodium azide in buffers.4. Insufficient incubation time. | 1. Check Reagent Quality: Ensure your this compound and azide probes are not degraded. Store them according to the manufacturer's instructions.2. Remove Sodium Azide: Do not use buffers containing sodium azide, as it can quench the BCN reagent.3. Optimize Reaction Time: Increase the incubation time for both the this compound probe and the subsequent click reaction. |
| High background suspected from thiol reactivity | 1. Reaction of BCN with free cysteine residues. | 1. Pre-block Thiols: Before adding the this compound probe, treat your sample with a thiol-blocking reagent like N-ethylmaleimide (NEM) to cap free cysteine residues. Be cautious, as this may affect protein function. |
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling in Live Cells
This protocol provides a general guideline for labeling sulfenylated proteins in live cells. Optimization of concentrations and incubation times is recommended for each specific cell type and experimental condition.
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 96-well plate, chamber slide).
-
Induce protein sulfenylation by treating cells with an appropriate stimulus (e.g., H₂O₂ or a growth factor). Include an untreated control.
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture media to the desired final concentration (e.g., 100 µM).
-
Remove the treatment media from the cells and add the this compound containing media.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add a blocking buffer (e.g., 3% BSA in PBS with 0.05% Tween-20) and incubate for 1 hour at room temperature.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail by diluting the azide-tagged fluorescent probe in the blocking buffer to the desired final concentration (e.g., 5-20 µM).
-
Remove the blocking buffer from the cells and add the click reaction cocktail.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three to five times with PBS containing 0.05% Tween-20.
-
Counterstain nuclei with DAPI or Hoechst, if desired.
-
Wash twice with PBS.
-
Image the cells using an appropriate fluorescence microscope.
-
Protocol 2: Thiol-Blocking to Reduce Off-Target BCN Reactions
To minimize the reaction of BCN with free thiols, a pre-blocking step with N-ethylmaleimide (NEM) can be incorporated.
-
Cell Lysis (for in vitro labeling):
-
Lyse cells in a buffer compatible with your downstream application.
-
-
Thiol-Blocking:
-
Add NEM to the cell lysate to a final concentration of 1-5 mM.
-
Incubate for 30 minutes at room temperature.
-
Quench excess NEM by adding DTT to a final concentration of 10-20 mM.
-
-
Proceed with this compound Labeling:
-
Continue with the this compound labeling and subsequent click chemistry steps as described in Protocol 1, adapting it for a lysate-based workflow.
-
Data Presentation
Table 1: Strategies to Improve Signal-to-Noise Ratio in this compound Labeling
| Strategy | Principle | Typical Implementation | Expected Outcome |
| Titration of Probes | Minimize excess unbound probes that contribute to background. | Test a range of this compound (e.g., 25-200 µM) and azide-probe (e.g., 1-50 µM) concentrations. | Lower background with retained or improved specific signal. |
| Blocking Agents | Saturate non-specific binding sites. | 1-5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in PBS. | Significant reduction in overall background. |
| Detergents in Buffers | Reduce non-specific hydrophobic interactions. | 0.05-0.1% Tween-20 or Triton X-100 in wash and incubation buffers. | Lower background, especially from hydrophobic probes. |
| Thiol-Blocking | Prevent off-target reactions of BCN with free cysteines. | Pre-incubation with 1-5 mM N-ethylmaleimide (NEM). | Reduced background specifically from thiol reactivity. |
| Probe Polarity | More polar probes have fewer non-specific hydrophobic interactions. | Use BCN or azide derivatives with PEG linkers or other hydrophilic moieties. | Enhanced signal-to-noise ratios due to lower non-specific binding. |
Visualizations
Caption: Experimental workflow for this compound labeling in cells.
Caption: Troubleshooting logic for high background signals.
Caption: EGFR signaling pathway involving protein sulfenylation.
Optimizing BCN-E-BCN concentration and incubation time for live cells.
Welcome to the technical support center for BCN-E-BCN, a cell-permeable bifunctional reagent for the detection of sulfenylated proteins in live cells. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the application of this compound in live cell imaging and analysis.
Q1: What is the recommended starting concentration and incubation time for this compound in live cells?
A1: The optimal concentration and incubation time for this compound can vary significantly depending on the cell type, its metabolic activity, and the specific experimental conditions. As this compound can be cytotoxic at high concentrations or with prolonged exposure, it is crucial to perform a titration to determine the optimal conditions for your specific cell line.[1]
Based on in vitro protocols and general recommendations for live-cell labeling, a good starting point for optimization is to test a range of concentrations and incubation times. For in vitro assays, a final concentration of 25 µM with a 20-minute incubation at room temperature has been reported to be effective.[1] For live cells, it is advisable to start with a lower concentration and shorter incubation time and adjust as needed.
Table 1: Recommended Starting Ranges for this compound Optimization in Live Cells
| Parameter | Recommended Starting Range | Notes |
| Concentration | 10 - 50 µM | Start with a lower concentration to minimize potential cytotoxicity. |
| Incubation Time | 15 - 60 minutes | Shorter incubation times are generally preferred to reduce cell stress. |
| Temperature | 37°C | Maintain physiological conditions for live-cell experiments. |
Q2: I am observing high background fluorescence in my images. What could be the cause and how can I reduce it?
A2: High background fluorescence can obscure your signal and make data interpretation difficult. Several factors can contribute to this issue:
-
Excess Probe: Using too high a concentration of this compound can lead to non-specific binding and high background.
-
Inadequate Washing: Insufficient washing after probe incubation can leave unbound probe in the imaging medium.
-
Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence. The culture medium itself can also be a source of background fluorescence.
Troubleshooting Steps for High Background:
-
Optimize this compound Concentration: Perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio.
-
Increase Wash Steps: After incubating with this compound, wash the cells thoroughly with pre-warmed phosphate-buffered saline (PBS) or an appropriate imaging buffer. Consider increasing the number and duration of washes.
-
Use Phenol Red-Free Medium: If your culture medium contains phenol red, switch to a phenol red-free formulation for the imaging part of your experiment, as phenol red can contribute to background fluorescence.
-
Include a "No-Stain" Control: Image cells that have not been treated with this compound to assess the level of natural autofluorescence.
-
Background Subtraction: Utilize image analysis software to perform background subtraction on your acquired images.
Q3: My signal is very weak. How can I improve the labeling efficiency?
A3: A weak signal may indicate sub-optimal labeling conditions or issues with the detection step.
Troubleshooting Steps for Weak Signal:
-
Increase this compound Concentration/Incubation Time: If you started with low concentrations or short incubation times, cautiously increase them in a stepwise manner while monitoring for cytotoxicity.
-
Check Cell Health: Ensure that your cells are healthy and metabolically active, as this can affect probe uptake and reaction.
-
Optimize Downstream Detection: The subsequent click chemistry reaction with an azide-functionalized fluorophore is critical. Ensure you are using the azide probe at its optimal concentration and incubation time as recommended by the manufacturer.
-
Use a Brighter Fluorophore: Consider using an azide-linked fluorophore with higher quantum yield and photostability.
-
Imaging System Settings: Optimize the settings on your microscope, such as exposure time and laser power, to enhance signal detection. However, be mindful of phototoxicity.
Q4: I am concerned about the potential cytotoxicity of this compound. How can I assess and minimize its impact on my cells?
A4: It is essential to evaluate the cytotoxicity of this compound in your specific cell line to ensure that the observed biological effects are not due to cellular stress or death.
Assessing and Mitigating Cytotoxicity:
-
Perform a Cytotoxicity Assay: Conduct a dose-response experiment where you treat your cells with a range of this compound concentrations for different durations. Use standard cytotoxicity assays like the MTT or LDH assay to determine the concentration at which cell viability is significantly affected.
-
Use the Lowest Effective Concentration: Once you have determined the optimal concentration for labeling, confirm that it is well below the cytotoxic threshold.
-
Minimize Incubation Time: Use the shortest incubation time that provides adequate signal.
-
Include Vehicle Controls: Always include a control where cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure the solvent itself is not causing toxicity.
-
Monitor Cell Morphology: Visually inspect your cells under a microscope during and after treatment for any signs of stress, such as rounding up, detachment, or membrane blebbing.
Experimental Protocols
Protocol 1: Optimization of this compound Concentration and Incubation Time
This protocol outlines a general procedure for determining the optimal labeling conditions for this compound in your live-cell imaging experiments.
-
Cell Seeding: Seed your cells on a suitable imaging plate (e.g., glass-bottom dishes or 96-well imaging plates) and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Prepare this compound dilutions: Prepare a series of this compound dilutions in pre-warmed, serum-free culture medium. A suggested range is 10, 25, and 50 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Labeling:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound dilutions and the vehicle control to the cells.
-
Incubate at 37°C for different time points (e.g., 15, 30, and 60 minutes).
-
-
Washing: After incubation, remove the this compound containing medium and wash the cells three times with pre-warmed PBS.
-
Click Chemistry: Incubate the cells with an azide-conjugated fluorophore in an appropriate buffer according to the manufacturer's instructions.
-
Imaging: Wash the cells again to remove excess fluorophore and image them using a fluorescence microscope.
-
Analysis: Analyze the images to determine the condition that provides the best signal-to-noise ratio with minimal impact on cell morphology.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes how to perform an MTT assay to evaluate the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 10, 25, 50, 100 µM) and a vehicle control for the desired incubation times (e.g., 1, 4, 24 hours). Include an untreated control and a positive control for cell death (e.g., a known cytotoxic compound).
-
MTT Addition: After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control.
Visualizing Key Concepts
Diagram 1: Experimental Workflow for Optimizing this compound Labeling
Caption: Workflow for optimizing this compound concentration and incubation time.
Diagram 2: Simplified Redox Signaling Pathway involving Src Kinase
Caption: Cysteine sulfenylation can activate Src kinase, a process detectable by this compound.
Diagram 3: Overview of the Unfolded Protein Response (UPR) in ER Stress
Caption: ER stress can lead to protein sulfenylation, a marker detectable with this compound.
References
Troubleshooting guide for low signal with BCN-E-BCN in Western blots.
This guide provides solutions for researchers, scientists, and drug development professionals encountering low signal issues in Western blots, with a specific focus on workflows involving the BCN-E-BCN probe for detecting protein sulfenylation.
Frequently Asked Questions (FAQs) - Low Signal with this compound
Q1: What is this compound and how does it relate to Western blotting?
This compound (Bicyclo[6.1.0]nonyne-ethylenediamine-Bicyclo[6.1.0]nonyne) is a chemical probe used to detect protein sulfenylation, a specific type of post-translational modification.[1][2] It works by selectively reacting with sulfenic acid residues on proteins. In a typical workflow, the protein of interest is first labeled with this compound. One of the BCN groups on the probe attaches to the sulfenylated protein. The other BCN group is then available for a "click chemistry" reaction with an azide-tagged reporter molecule, such as biotin or a fluorescent dye.[1][2][3] This tagged protein is then detected via a standard Western blot. A low signal in this context can arise from issues at multiple stages: the initial protein labeling, the click chemistry step, or the Western blot detection itself.
Q2: I'm getting a very weak or no signal. What are the most common causes?
Low signal in a Western blot, including those using this compound, can stem from several factors.[4][5][6] These can be broadly categorized into three areas:
-
Inefficient this compound Labeling or Click Chemistry:
-
Low level of protein sulfenylation: The target protein may not be sulfenylated or the level of modification is below the detection limit.
-
Ineffective this compound probe: The probe may have degraded due to improper storage or handling.
-
Suboptimal click chemistry reaction: The azide-tagged reporter may not be efficiently "clicking" onto the BCN-tagged protein.
-
-
Problems with the Protein Sample and Transfer:
-
Suboptimal Antibody and Detection Steps:
-
Primary or secondary antibody issues: The antibody concentration may be too low, or the antibody may have lost activity.[9][10]
-
Blocking issues: The blocking buffer may be masking the epitope recognized by the antibody.[5][7]
-
Insufficient exposure: The signal may be present but too weak to be captured with the current exposure time.[5]
-
Troubleshooting Guide: Low Signal
This section provides a step-by-step guide to resolving low signal issues.
Step 1: Verify Protein Sulfenylation and this compound Labeling
-
Positive Control: Include a positive control for protein sulfenylation if available. This will help confirm that the labeling and detection workflow is functioning correctly.[4]
-
Induce Sulfenylation: If experimentally feasible, treat cells with an agent known to induce oxidative stress and protein sulfenylation to increase the signal.
-
Check this compound Probe Integrity: Ensure the this compound probe has been stored correctly and is not expired.
Step 2: Optimize the Click Chemistry Reaction
-
Azide-Reporter Concentration: Ensure you are using the optimal concentration of the azide-tagged reporter (e.g., azide-biotin or azide-fluorophore).
-
Incubation Time and Temperature: Optimize the incubation time and temperature for the click chemistry reaction as recommended by the manufacturer.
Step 3: Evaluate Protein Loading and Transfer
-
Increase Protein Load: Try loading a higher concentration of your protein sample onto the gel.[7][8] For less abundant proteins, consider enriching your sample through immunoprecipitation.[4]
-
Confirm Protein Transfer: After transfer, stain the membrane with Ponceau S to visualize the total protein and confirm that the transfer was successful and even across the membrane.[11]
Step 4: Optimize Antibody Concentrations and Incubation
-
Antibody Titration: The optimal antibody concentration can vary. Perform a titration to determine the ideal dilution for both your primary and secondary antibodies.[12]
-
Increase Incubation Time: Extend the primary antibody incubation time, for example, by incubating overnight at 4°C.[5]
-
Check Antibody Activity: If you suspect the antibody has lost activity, test it using a dot blot.[4]
Step 5: Refine Blocking and Washing Steps
-
Try a Different Blocking Buffer: Some blocking agents can mask epitopes. If you are using non-fat dry milk, try switching to Bovine Serum Albumin (BSA) or vice versa.[5][7]
-
Reduce Washing Severity: Excessive washing can strip the antibody from the membrane. Reduce the duration or number of washes.[4]
Step 6: Enhance Signal Detection
-
Increase Exposure Time: For chemiluminescent detection, try longer exposure times to capture a weaker signal.[5]
-
Use a More Sensitive Substrate: Consider using a more sensitive chemiluminescent substrate.
Quantitative Data Summary
| Parameter | Standard Range | Troubleshooting Adjustment for Low Signal |
| Protein Load | 20-50 µg of total lysate | Increase to 50-100 µg |
| Primary Antibody Dilution | 1:1,000 - 1:10,000 | Try 1:500 or 1:250 |
| Secondary Antibody Dilution | 1:5,000 - 1:20,000 | Try 1:2,000 or 1:1,000 |
| Primary Antibody Incubation | 1-2 hours at room temperature | Overnight at 4°C |
| Blocking Time | 1 hour at room temperature | 1-2 hours at room temperature |
Experimental Protocols
Detailed Western Blot Protocol for this compound Labeled Proteins
-
Sample Preparation:
-
This compound Labeling:
-
Incubate the protein lysate with the this compound probe according to the manufacturer's protocol. This step will covalently attach a BCN group to sulfenylated proteins.
-
-
Click Chemistry Reaction:
-
To the BCN-labeled lysate, add the azide-tagged reporter molecule (e.g., azide-biotin).
-
Incubate under the recommended conditions to allow the click reaction to proceed.
-
-
SDS-PAGE:
-
Add Laemmli sample buffer to the protein samples and heat at 95-100°C for 5-10 minutes.
-
Load 20-50 µg of the protein sample per well of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.[14]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[14]
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[14]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and verify transfer efficiency. Destain with wash buffer before proceeding.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[13]
-
-
Primary Antibody Incubation:
-
If using an antibody against the protein of interest, dilute the primary antibody in blocking buffer at the optimized concentration.
-
If using a streptavidin-HRP conjugate for biotin-tagged proteins, dilute it in the blocking buffer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[13]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
-
Secondary Antibody Incubation (if applicable):
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[13]
-
-
Washing:
-
Repeat the washing step as described in step 8.
-
-
Detection:
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low signal in Western blots.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 13. origene.com [origene.com]
- 14. addgene.org [addgene.org]
Impact of sample lysis buffers on BCN-E-BCN labeling efficiency.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCN-E-BCN labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of lysis buffer for this compound labeling experiments?
A1: The ideal lysis buffer for this compound labeling should efficiently solubilize your protein of interest while minimizing interference with the subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. Generally, buffers containing mild, non-ionic detergents are preferred. Buffers like RIPA can be used, but high concentrations of strong ionic detergents such as SDS and deoxycholate may negatively impact labeling efficiency.[1] It is recommended to start with a buffer containing a non-ionic detergent like NP-40 or Triton X-100 and optimize from there.
Q2: Can I use reducing agents like DTT or TCEP in my lysis buffer?
A2: Caution is advised when using reducing agents. BCN, the reactive group in this compound, can react with free thiols, such as those in DTT.[2] This can lead to non-specific labeling and a reduction in the available BCN for reacting with your azide-tagged molecule. If a reducing agent is necessary to maintain protein function or prevent aggregation, TCEP is often a better choice than DTT as BCN has been shown to be more stable in the presence of TCEP compared to other strained alkynes like DBCO.[3] However, it is crucial to block free thiols in your sample with an alkylating agent like iodoacetamide before performing the this compound labeling step to prevent side reactions.
Q3: My labeling efficiency is low. What are the common causes and how can I troubleshoot this?
A3: Low labeling efficiency can stem from several factors:
-
Lysis Buffer Composition: As mentioned, harsh detergents or the presence of unblocked reducing agents can inhibit the reaction. Consider switching to a milder lysis buffer or performing a buffer exchange step.
-
Insufficient this compound or Azide Reagent: The concentration of your labeling reagents may be too low. Titrate the concentrations of both the this compound probe and the azide-tagged reporter to find the optimal ratio.
-
Protein Concentration: Ensure you have a sufficient concentration of your target protein in the lysate.
-
Reaction Time and Temperature: The SPAAC reaction kinetics are concentration-dependent. Increasing the incubation time or temperature (within the limits of your protein's stability) can improve yields.
-
Steric Hindrance: The azide tag on your protein of interest might be in a location that is not easily accessible to the this compound probe.
Q4: I am observing high background or non-specific labeling. What can I do to reduce it?
A4: High background is a common issue and can be addressed by:
-
Blocking Free Thiols: As highlighted, unreacted cysteine residues in your protein sample can react with BCN. Pre-treating your lysate with iodoacetamide is a critical step to block these free thiols.
-
Optimizing Reagent Concentrations: Using an excessive concentration of the this compound probe or the azide-reporter can lead to non-specific binding. Perform a titration to determine the lowest effective concentration for both reagents.
-
Washing Steps: Ensure thorough washing steps after the labeling reaction to remove any unbound reagents.
-
Purity of Reagents: Use high-quality, pure this compound and azide-reporter reagents. Impurities can sometimes contribute to background.
Q5: Are there any known incompatibilities with common protease and phosphatase inhibitors?
A5: Most commercially available protease and phosphatase inhibitor cocktails are compatible with SPAAC reactions. These cocktails typically contain compounds like PMSF, aprotinin, leupeptin, and sodium orthovanadate, which do not have functional groups that are known to react with BCN or azides. However, it is always good practice to check the specific composition of your inhibitor cocktail. Avoid cocktails that may contain azide as a preservative, as this will compete with your azide-tagged protein.
Troubleshooting Guides
Low or No this compound Labeling Signal
| Possible Cause | Recommended Solution |
| Incompatible Lysis Buffer | High concentrations of ionic detergents (e.g., >1% SDS) can decrease labeling efficiency. Switch to a lysis buffer with a mild non-ionic detergent (e.g., 1% NP-40 or Triton X-100). If strong detergents are required for solubility, consider a buffer exchange step before labeling. |
| Presence of Reducing Agents | Reducing agents with free thiols (e.g., DTT) can react with BCN. If a reducing agent is necessary, use TCEP at the lowest effective concentration and ensure to block all free thiols with iodoacetamide after reduction and before adding this compound. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of both this compound and the azide-tagged reporter molecule. Start with a molar excess of the detection reagent and optimize. |
| Insufficient Incubation Time/Temperature | Increase the incubation time (e.g., overnight at 4°C) or temperature (e.g., room temperature for 1-2 hours), ensuring the stability of your target protein is not compromised. |
| Low Abundance of Target Protein | Increase the amount of protein lysate used for the labeling reaction. Consider an enrichment step for your target protein prior to labeling. |
| Degraded Reagents | Ensure your this compound and azide-reporter are stored correctly and have not expired. Prepare fresh solutions of reagents. |
High Background or Non-Specific Labeling
| Possible Cause | Recommended Solution |
| Reaction with Free Thiols | This is a major cause of non-specific labeling. Always include a thiol-blocking step with iodoacetamide after cell lysis and before adding the this compound probe. |
| Excess Labeling Reagents | Reduce the concentration of the this compound probe and/or the azide-reporter. Perform a titration to find the optimal signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of wash steps after the labeling reaction to thoroughly remove unbound reagents. Include a mild detergent (e.g., 0.1% Tween-20) in your wash buffers. |
| Non-specific Binding to Blotting Membrane | Ensure proper blocking of the western blot membrane (e.g., with 5% BSA or non-fat milk in TBST). |
| Contaminated Reagents | Use fresh, high-purity reagents. Filter-sterilize buffers to prevent microbial growth. |
Quantitative Data on Lysis Buffer Components
The following tables provide an overview of the compatibility of common lysis buffer components with this compound labeling. The efficiency data is based on qualitative reports and kinetic studies of SPAAC reactions and should be used as a guideline for optimization.
Table 1: Effect of Detergents on BCN Labeling Efficiency
| Detergent | Concentration | Estimated Labeling Efficiency | Notes |
| NP-40 | 0.5 - 2.0% | High | Mild, non-ionic detergent. Generally compatible. |
| Triton X-100 | 0.5 - 2.0% | High | Mild, non-ionic detergent. Generally compatible. |
| SDS | < 0.1% | Moderate to High | At low concentrations, can be compatible. |
| 0.1 - 1.0% | Low to Moderate | High concentrations of this strong ionic detergent can negatively impact efficiency.[1] | |
| > 1.0% | Low | Not recommended without a buffer exchange step. | |
| Sodium Deoxycholate | < 0.5% | Moderate | Can be used in combination with non-ionic detergents (e.g., in RIPA buffer). |
| > 0.5% | Low to Moderate | Higher concentrations may reduce labeling efficiency.[1] | |
| CHAPS | 0.5 - 2.0% | High | Zwitterionic detergent, generally compatible. |
Table 2: Effect of Reducing Agents on BCN Stability and Labeling
| Reducing Agent | Concentration | Estimated BCN Stability | Recommendation |
| DTT | 1 - 5 mM | Low | Not recommended. Reacts with BCN. If unavoidable, must be followed by a thorough thiol-blocking step. |
| TCEP | 1 - 5 mM | Moderate to High | Preferred over DTT. BCN is more stable in the presence of TCEP.[3] A subsequent thiol-blocking step is still highly recommended. |
Table 3: Compatibility of Other Common Lysis Buffer Additives
| Additive | Typical Concentration | Compatibility | Notes |
| NaCl | 50 - 500 mM | High | Generally does not interfere with the SPAAC reaction. |
| Tris-HCl | 20 - 100 mM | High | Common buffering agent, compatible. |
| HEPES | 20 - 100 mM | High | Studies on SPAAC kinetics show good compatibility. |
| EDTA/EGTA | 1 - 5 mM | High | Chelating agents do not interfere with copper-free click chemistry. |
| Protease Inhibitors | 1x Cocktail | High | Most common inhibitors (PMSF, aprotinin, leupeptin) are compatible. |
| Phosphatase Inhibitors | 1x Cocktail | High | Most common inhibitors (sodium fluoride, sodium orthovanadate) are compatible. |
| Urea | < 2 M | Moderate | High concentrations of urea can denature proteins and may affect labeling efficiency. |
Experimental Protocols
Protocol 1: Cell Lysis and Thiol Blocking for this compound Labeling
-
Cell Harvesting: Harvest cells and wash twice with ice-cold PBS. Pellet cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) containing protease and phosphatase inhibitors. Use a volume appropriate for your cell number (e.g., 1 mL per 10^7 cells).
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a standard assay (e.g., BCA).
-
Thiol Blocking (Crucial Step):
-
Prepare a fresh stock solution of iodoacetamide (IAM) (e.g., 100 mM in water or buffer).
-
Add IAM to the cell lysate to a final concentration of 10 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching Excess IAM (Optional but Recommended):
-
Add DTT to a final concentration of 20 mM to quench any unreacted iodoacetamide.
-
Incubate for 15 minutes at room temperature. Note: This step is to quench the alkylating agent, not to reduce disulfides for labeling.
-
Protocol 2: this compound Labeling and Western Blot Analysis
-
This compound Labeling:
-
To the thiol-blocked protein lysate, add this compound to the desired final concentration (e.g., 100 µM).
-
Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle rotation.
-
-
Azide-Reporter Conjugation (Click Reaction):
-
Add the azide-tagged reporter molecule (e.g., Azide-Biotin, Azide-Fluorophore) to the lysate. A 2-5 fold molar excess over the this compound is a good starting point.
-
Incubate for 1 hour at room temperature or overnight at 4°C with gentle rotation.
-
-
Sample Preparation for SDS-PAGE:
-
Add 4x Laemmli sample buffer to the labeled lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a detection reagent appropriate for your reporter tag (e.g., Streptavidin-HRP for biotin, or direct fluorescence imaging for a fluorescent tag) according to the manufacturer's instructions.
-
Wash the membrane extensively with TBST.
-
Detect the signal using an appropriate imaging system.
-
Visualizations
Caption: Experimental workflow for this compound labeling of protein lysates.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing non-specific binding of BCN-E-BCN in complex protein lysates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of BCN-E-BCN in complex protein lysates.
Troubleshooting Guide
High background and non-specific binding are common issues when using this compound in complex biological samples. This guide provides a systematic approach to identifying and resolving these problems.
Problem: High Background Signal Across the Entire Gel/Blot
This often indicates widespread non-specific binding of the this compound probe to proteins or other biomolecules in the lysate.
| Potential Cause | Recommended Solution |
| Thiol-Yne Side Reactions | Free thiol groups on cysteine residues can react with the strained alkyne of BCN, leading to azide-independent labeling.[1][2][3] Solution: Pre-treat the protein lysate with a thiol-alkylating agent, such as iodoacetamide (IAM), before adding the this compound probe. This will block the free thiols and prevent this side reaction.[1][2] |
| Hydrophobic Interactions | The BCN moiety and the linker can have hydrophobic characteristics, leading to non-specific binding to hydrophobic regions of proteins. |
| Solution 1: Optimize Detergent Concentration. Include a non-ionic detergent like Tween-20 in your lysis, blocking, and wash buffers. A typical starting concentration is 0.05% to 0.1%.[4] | |
| Solution 2: Use Appropriate Blocking Agents. Incorporate protein-based blocking agents like Bovine Serum Albumin (BSA), casein, or non-fat dry milk in your blocking buffer.[5][6][7] | |
| Electrostatic Interactions | Charged regions on the this compound molecule can interact with oppositely charged patches on proteins. |
| Solution 1: Adjust Salt Concentration. Increase the salt concentration (e.g., NaCl) in your buffers to disrupt ionic interactions. Start with 150 mM NaCl and titrate upwards if necessary. | |
| Solution 2: Optimize pH. The pH of your buffers can influence the charge of both the probe and the proteins in your lysate. Experiment with a pH range around the physiological pH of 7.4 to find the optimal condition for minimizing electrostatic binding. | |
| Insufficient Washing | Inadequate removal of unbound this compound probe will result in high background. |
| Solution: Increase Washing Stringency. Increase the number and duration of your wash steps after probe incubation. Use a wash buffer containing both a non-ionic detergent (e.g., 0.1% Tween-20) and an appropriate salt concentration. | |
| Probe Concentration Too High | Excessive concentrations of the this compound probe can lead to an increase in non-specific binding. |
| Solution: Titrate the Probe Concentration. Perform a dose-response experiment to determine the lowest effective concentration of this compound that provides a good signal-to-noise ratio. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding of BCN reagents in protein lysates?
A1: A major contributor to non-specific binding of BCN and other strained cyclooctynes in complex protein lysates is the thiol-yne reaction.[1][2][3] This is an azide-independent reaction where the strained alkyne of the BCN molecule reacts with free thiol groups present on cysteine residues of proteins.[1][2]
Q2: How can I prevent the thiol-yne side reaction?
A2: The most effective way to prevent the thiol-yne reaction is to block the free thiol groups in your protein lysate before adding the this compound probe. This can be achieved by pre-incubating your lysate with a thiol-alkylating agent like iodoacetamide (IAM).[1][2]
Q3: What are the best blocking agents to use for this compound labeling experiments?
A3: While the optimal blocking agent should be determined empirically for each experimental system, common and effective choices include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[5][6][7][8] These agents work by coating the surfaces and proteins, thereby reducing the available sites for non-specific interactions.
Q4: Can the choice of lysis buffer impact non-specific binding?
A4: Yes, the composition of your lysis buffer is critical. It is advisable to include a non-ionic detergent, such as Tween-20 (typically at 0.05-0.1%), to minimize hydrophobic interactions.[4] The salt concentration and pH of the lysis buffer should also be optimized to reduce electrostatic interactions.
Q5: How critical are the washing steps in reducing background?
A5: Extensive and stringent washing steps are crucial for removing unbound this compound probe and reducing background signal. It is recommended to perform multiple washes with a buffer containing a detergent (e.g., 0.1% Tween-20) and an appropriate salt concentration.
Quantitative Data on Blocking Agents
The effectiveness of different blocking agents can vary depending on the specific application. The following table summarizes the general efficacy of common blocking agents, primarily derived from ELISA and Western blotting applications. Researchers should note that the optimal choice and concentration should be empirically determined for this compound labeling in protein lysates.
| Blocking Agent | Typical Concentration | General Efficacy in Reducing Non-Specific Binding | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Good | A commonly used and generally effective blocking agent.[5] |
| Non-Fat Dry Milk | 3-5% (w/v) | Very Good to Excellent | Often very effective and economical. May interfere with certain antibody-based detection methods or biotin-avidin systems.[5] |
| Casein | 1-3% (w/v) | Excellent | Highly effective at preventing non-specific binding to plastic surfaces and proteins.[6][8] |
| Fish Gelatin | 0.1-0.5% (w/v) | Good | Can be a good alternative to bovine-derived blockers, especially to avoid cross-reactivity with certain antibodies.[5] |
| Polyethylene Glycol (PEG) | 1% (w/v) | Moderate to Good | Can be effective, particularly for reducing hydrophobic interactions.[5] |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
This protocol describes the preparation of a cell lysate suitable for this compound labeling.
-
Cell Harvesting: Harvest cultured cells and wash twice with ice-cold PBS.
-
Lysis Buffer Preparation: Prepare a lysis buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail. Keep the buffer on ice.
-
Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer.
-
Incubation: Incubate the mixture on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
Protocol 2: this compound Labeling with Thiol Blocking
This protocol provides a step-by-step guide for labeling proteins in a lysate with this compound while minimizing non-specific binding.
-
Thiol Alkylation (Blocking Step):
-
This compound Incubation:
-
Add the this compound probe to the IAM-treated lysate. The optimal concentration should be determined empirically, but a starting point of 10-50 µM is recommended.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Click Chemistry Reaction (with azide partner):
-
Add the azide-containing reporter molecule (e.g., a fluorescent dye or biotin) to the reaction mixture.
-
Incubate for 1 hour at room temperature or as recommended for the specific click chemistry reagents.
-
-
Protein Precipitation (Optional, for sample cleanup):
-
Precipitate the labeled proteins using a method like acetone or methanol/chloroform precipitation to remove excess reagents.
-
-
Washing:
-
Resuspend the protein pellet in a wash buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.1% Tween-20.
-
Perform at least three cycles of pelleting and resuspending in fresh wash buffer to thoroughly remove unbound probe.
-
-
Sample Preparation for Analysis:
-
Resuspend the final washed protein pellet in an appropriate sample buffer for downstream analysis (e.g., SDS-PAGE).
-
Visualizations
Caption: Experimental workflow for this compound labeling in protein lysates.
Caption: Causes and mitigation strategies for non-specific this compound binding.
References
- 1. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 6. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
How to address issues with BCN-E-BCN cell permeability.
Welcome to the technical support center for BCN-E-BCN. This guide provides troubleshooting information and answers to frequently asked questions regarding the use of the this compound probe, with a focus on addressing issues related to cell permeability and labeling efficiency in live-cell experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it described as cell-permeable?
This compound is a novel, cell-permeable bifunctional reagent designed for the detection of sulfenylated proteins in vitro and within intact cells.[1][2] It consists of two bicyclo[6.1.0]nonyne (BCN) moieties connected by a short ethylenediamine-derived linker.[1] Its structure is designed to allow it to pass through the cell membrane to react with its target. One BCN group selectively tags protein sulfenic acids, while the second BCN group remains available for subsequent detection via copper-free click chemistry with azide-tagged reporters like biotin or fluorescent dyes.[3][4]
Q2: What are the primary causes of low labeling efficiency with this compound in live cells?
Low labeling efficiency can stem from several factors, not always related to cell permeability. The most common causes include:
-
Suboptimal Probe Concentration and Incubation Time: Insufficient concentration or time can lead to incomplete labeling.
-
Low Abundance of Target Modification: The target, cysteine sulfenic acid, is a labile post-translational modification. Its basal levels may be very low in your specific cell type or experimental condition.[2]
-
Poor Cell Health: Compromised cell viability can affect cellular uptake mechanisms and overall metabolic activity, impacting the labeling process.
-
Inefficient Downstream Detection: The issue may lie in the subsequent click chemistry step or the final visualization method (e.g., Western blot or microscopy).
-
Probe Reactivity: While highly selective for sulfenic acids, potential side reactions or probe degradation can occur under certain conditions.[4]
Q3: How does this compound compare to other sulfenic acid probes like dimedone?
This compound offers several advantages. It demonstrates significantly greater efficacy in labeling sulfenylated proteins compared to other probes.[3] Experiments have shown that this compound can achieve efficient labeling at concentrations lower than those typically required for dimedone-based probes.[3]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Signal After Labeling
Q: I am observing very low signal intensity after this compound labeling and downstream detection. How can I troubleshoot this?
A: A low signal can be due to issues with the labeling, detection, or the biological sample itself. Follow this logical troubleshooting workflow.
Step-by-step guidance:
-
Run a Positive Control: To confirm the probe and your workflow are effective, treat cells with an oxidizing agent like hydrogen peroxide (H₂O₂) to increase the levels of protein sulfenylation before labeling.[3] If the signal increases significantly compared to your untreated sample, it indicates your protocol is working but the basal level of sulfenylation in your experimental condition is low.
-
Optimize Probe Concentration: this compound has been shown to be effective in a concentration-dependent manner.[3] If you are using a low concentration, try increasing it. Refer to the data table below for recommended ranges.
-
Assess Cell Viability: Poor cell health can impair probe uptake. Perform a standard cell viability assay to ensure your cells are healthy before and after treatment.[5][6]
-
Verify Downstream Reagents: Ensure your azide-tagged biotin or fluorophore is not degraded and is used at the correct concentration. The issue might not be with this compound permeability but with the detection step.
Issue 2: High Background or Non-Specific Labeling
Q: I am seeing high background signal across all my samples, even in my negative controls. What could be the cause?
A: High background can be due to several factors:
-
Excess Probe: Insufficient washing after the this compound incubation and click chemistry steps can leave residual, unreacted probe. Ensure you are following the washing steps in the protocol rigorously.
-
Non-specific Binding: The azide detection reagent may be binding non-specifically to your protein lysate or cells. Include a control where you add the azide probe to cells that were not treated with this compound.
-
Side Reactions: Although designed for sulfenic acids, the strained alkyne in BCN can potentially react with other cellular components, such as free thiols, under certain conditions.[7] Pre-treating cells with a thiol-blocking agent like N-ethylmaleimide (NEM) can help assess this, but may also perturb the redox state of the cell.
Section 3: Data & Protocols
Quantitative Data Summary
The optimal concentration and incubation time for this compound can vary by cell type and experimental goals. The following table summarizes conditions reported in the literature.
| Parameter | Concentration Range | Incubation Time | Cell Type Example | Reference |
| In Vitro (Recombinant Protein) | 100 µM | 20 min (RT) | Recombinant Human Cofilin | [3] |
| Live Cells (Biochemical) | 25 µM | 20 min (RT) | Cultured Cells | [1] |
| Live Cells (Biochemical) | 1 - 100 µM (Dose-dependent) | 30 min (37 °C) | Cultured Cells | [3] |
| Live Cells (Microscopy) | 100 µM | 30 min (RT) | MDA MB 231 Cells | [3] |
Key Experimental Protocols
Protocol 1: this compound Labeling in Live Cells for Western Blot Analysis
This protocol is adapted from established methods for detecting sulfenylated proteins in cell culture.[1][3]
Methodology:
-
Cell Culture: Culture your cells of interest to the desired confluency.
-
Experimental Treatment: Apply any specific treatments (e.g., drug compounds, growth factors). For a positive control, treat a separate sample with an oxidizing agent like 50 µM H₂O₂.[3]
-
Probe Incubation: Add this compound to the culture medium to a final concentration of 25-100 µM. Incubate for 30 minutes at 37 °C.[3]
-
Cell Lysis: After incubation, wash the cells with PBS. Lyse the cells in an appropriate lysis buffer. It is critical to use a buffer without DTT or other reducing agents at this stage.
-
Copper-Free Click Reaction: To the cell lysate, add an azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin) to a final concentration of 1 mM.[1]
-
Incubation: Allow the click reaction to proceed by incubating the samples on a rotator for 1 hour at room temperature.[1]
-
Sample Preparation: Precipitate the protein using a method like chilled acetone incubation. Resuspend the pellet in Laemmli sample buffer containing a reducing agent (e.g., 2-mercaptoethanol or DTT).[1]
-
Western Blotting: Proceed with standard SDS-PAGE and Western blotting. Detect the biotinylated proteins using a streptavidin-conjugated HRP or fluorophore.
Protocol 2: this compound Labeling for Fluorescence Microscopy
This protocol allows for the visualization of sulfenylated proteins within fixed cells.[3]
Methodology:
-
Cell Culture: Grow cells on a suitable imaging surface (e.g., glass-bottom dishes or coverslips).
-
Experimental Treatment & Labeling: Apply experimental treatments as needed, followed by incubation with 100 µM this compound for 30 minutes.[3]
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde. After fixation, permeabilize the cells with a detergent like 0.5% Triton X-100 for 5 minutes.[3]
-
Click Reaction: Wash the permeabilized cells and add the azide-tagged fluorophore (e.g., Alexa Fluor 488 Azide) at a concentration of 1 mM in PBS. Incubate for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash the cells thoroughly with PBS. If desired, perform counterstaining for other cellular compartments (e.g., DAPI for the nucleus). Mount the coverslips onto slides with an appropriate mounting medium.
-
Imaging: Visualize the labeled proteins using a fluorescence microscope with the appropriate filter sets.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Cell viability and cytotoxicity assays: Biochemical elements and cellular compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 7. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing BCN-E-BCN reaction with free thiols and other off-target effects.
Welcome to the technical support center for BCN (bicyclo[6.1.0]nonyne) mediated bioconjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target reactions, particularly with free thiols, ensuring the specificity and success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target reaction of concern when using BCN linkers?
A1: The primary off-target reaction is the "thiol-yne" addition, where the strained alkyne of the BCN moiety reacts with nucleophilic free thiol groups (sulfhydryl groups), such as those from cysteine residues in proteins.[1][2] While the desired strain-promoted azide-alkyne cycloaddition (SPAAC) is generally much faster, the thiol-yne reaction can lead to non-specific labeling, high background signals, and reduced yield of the target conjugate.[2]
Q2: How does the reactivity of BCN with thiols compare to other common click chemistry reagents?
A2: BCN is known to have a non-negligible cross-reactivity with thiols.[1] In a comparative study, BCN was found to be significantly more stable in the presence of glutathione (a common thiol-containing antioxidant) than dibenzocyclooctyne (DBCO), with half-lives of approximately 6 hours for BCN versus 71 minutes for DBCO.[3] However, it is generally considered less bioorthogonal than other cyclooctynes that exhibit lower thiol reactivity.[1] The rate constant for BCN reacting with free thiols is orders of magnitude lower than its reaction with azides, but high local concentrations of thiols or long reaction times can still lead to significant off-target conjugation.[2]
Q3: Can buffer components interfere with my BCN conjugation reaction?
A3: Yes. Thiol-containing reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (β-ME) will directly compete with your target molecule by reacting with the BCN linker.[1] It is crucial to remove these agents before initiating the conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is sometimes considered an alternative, but it can also show some instability with BCN, particularly over extended periods.[3] Additionally, ensure your buffers do not contain other nucleophiles that could potentially react as off-targets.
Q4: My BCN-conjugated molecule appears to be degrading. What could be the cause?
A4: BCN itself can exhibit instability under certain conditions, including neutral pH and in the presence of reducing agents like TCEP.[3] In some cellular environments, such as within immune phagocytes, BCN has shown lower stability compared to other bioorthogonal groups like DBCO.[4] Degradation can be exacerbated by long incubation times and elevated temperatures. It is recommended to use freshly prepared BCN reagents and store them appropriately.[3]
Troubleshooting Guide
Issue 1: High Background or Non-Specific Labeling in My Conjugation Experiment
This is often the most common issue and typically points to off-target reactions with free thiols on proteins.
| Potential Cause | Recommended Solution |
| Reaction with Free Thiols | Pre-treat your protein sample with a thiol-blocking (alkylating) agent before adding the BCN reagent. This irreversibly caps the free cysteine residues.[2] |
| Long Reaction Time | Optimize the reaction time. While the SPAAC reaction is fast, prolonged incubation allows the slower thiol-yne side reaction to become more prominent. Monitor reaction progress to find the optimal endpoint. |
| Excess BCN Reagent | Use a lower molar excess of the BCN reagent. A 5-10 fold excess is often a good starting point, but this should be titrated for your specific system to minimize off-target binding. |
| Suboptimal pH | Perform the conjugation at a slightly acidic to neutral pH (6.5-7.5).[] Higher pH values increase the nucleophilicity of thiols, potentially increasing the rate of the off-target reaction.[6] |
Issue 2: Low Yield of the Desired Conjugate
Low yield can result from off-target reactions consuming the BCN reagent, degradation of the linker, or suboptimal reaction conditions.
| Potential Cause | Recommended Solution |
| BCN Reagent Consumed by Thiols | Implement a thiol-blocking step as described above. Additionally, consider adding a low concentration of a sacrificial thiol like β-mercaptoethanol (β-ME) to the reaction. This can competitively inhibit the reaction of BCN with protein thiols while having a lesser impact on the desired SPAAC reaction.[1][7] |
| BCN Reagent Instability/Degradation | Use freshly prepared BCN reagents. Avoid prolonged storage of BCN-functionalized molecules, especially in aqueous buffers at room temperature.[3] |
| Inefficient SPAAC Reaction | Ensure all components are properly dissolved and mixed. The presence of organic co-solvents (e.g., DMSO, up to 20%) can sometimes improve solubility and reaction efficiency.[7] Confirm the purity and reactivity of both your BCN and azide-functionalized molecules. |
Quantitative Data Summary
The following table summarizes key kinetic and stability data to help inform experimental design.
| Parameter | BCN | DBCO | Notes | Reference |
| Half-life with Glutathione (GSH) | ~6 hours | 71 minutes | BCN shows greater stability against this common thiol than DBCO. | [3] |
| k₂ (reaction with Azide) | ~10⁻¹ M⁻¹s⁻¹ | Varies | Rate constant for the desired SPAAC reaction. | [2] |
| k₂ (reaction with β-ME) | ~10⁻⁴ M⁻¹s⁻¹ | N/A | Rate constant for the off-target thiol-yne reaction is ~3 orders of magnitude slower than with azide. | [1] |
| Intracellular Stability (RAW264.7 cells, 24h) | ~79% degraded | ~36% degraded | BCN can show lower stability in harsh intracellular environments. | [4] |
Key Experimental Protocols
Protocol 1: Thiol Blocking with Iodoacetamide (IAM) Prior to BCN Conjugation
This protocol is designed to prevent the off-target reaction of BCN with free cysteine residues by alkylating them first.[2]
Materials:
-
Protein sample with free thiols in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Iodoacetamide (IAM) solution (e.g., 100 mM stock in DMSO or water).
-
BCN reagent (e.g., 10 mM stock in DMSO).
-
Desalting column or appropriate method for buffer exchange/purification.
Procedure:
-
Preparation: Ensure your protein sample is in a buffer free of primary amines (like Tris) if using an NHS-ester BCN, and free of thiol-containing reagents (like DTT).
-
Reduction (Optional): If you are targeting interchain disulfides, first reduce them with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Thiol Blocking: Add a 20-50 fold molar excess of IAM to the protein solution.
-
Incubation: Incubate the reaction for 60-90 minutes at room temperature in the dark (IAM is light-sensitive).
-
Removal of Excess IAM: Remove the unreacted IAM using a desalting column, dialysis, or tangential flow filtration (TFF), exchanging the protein into the desired reaction buffer for the BCN conjugation (e.g., PBS, pH 7.4).
-
BCN Conjugation: Immediately proceed with your standard BCN-azide conjugation protocol by adding the BCN reagent to the thiol-blocked protein solution.
-
Final Purification: After the conjugation is complete, purify the final conjugate to remove excess BCN reagent.
Protocol 2: Competitive Thiol Inhibition with β-mercaptoethanol (β-ME)
This protocol uses a low concentration of a small-molecule thiol to competitively inhibit the reaction between BCN and protein thiols, preserving the protein's native cysteines.[1]
Materials:
-
Protein sample and azide-partner in a suitable buffer (e.g., PBS, pH 7.4).
-
β-mercaptoethanol (β-ME).
-
BCN reagent (e.g., 10 mM stock in DMSO).
Procedure:
-
Reaction Setup: Prepare your conjugation reaction mixture containing the azide-functionalized molecule and the protein of interest.
-
Add Competitive Inhibitor: Add β-ME to the reaction mixture to a final concentration of 1-10 mM.
-
Add BCN Reagent: Add the BCN reagent to the mixture to initiate the SPAAC reaction.
-
Incubation: Incubate under your standard reaction conditions (time, temperature).
-
Purification: Purify the final conjugate to remove unreacted reagents and β-ME.
Visual Guides: Diagrams and Workflows
Reaction Pathways
The following diagram illustrates the desired SPAAC pathway versus the undesired off-target thiol-yne addition.
Caption: Desired SPAAC vs. off-target thiol-yne reaction pathways for BCN.
Troubleshooting Workflow
Use this workflow to diagnose and resolve issues with non-specific labeling in your BCN conjugation experiments.
Caption: Troubleshooting workflow for non-specific BCN conjugation.
References
- 1. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Click’n lock : rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-dema ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00062A [pubs.rsc.org]
- 7. broadpharm.com [broadpharm.com]
Troubleshooting unexpected results in BCN-E-BCN-based proteomics.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during BCN-E-BCN-based proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in proteomics?
This compound is a bifunctional, cell-permeable reagent used for the detection and enrichment of sulfenylated proteins.[1] It consists of two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer. One BCN group selectively reacts with protein sulfenic acids, a labile post-translational modification. The other BCN group is then available for copper-free click chemistry with azide-tagged reporter molecules, such as biotin or fluorescent dyes, enabling subsequent detection and analysis.[1][2]
Q2: What are the advantages of using this compound for studying protein sulfenylation?
This compound offers several advantages:
-
High Reactivity and Selectivity: It is highly reactive and selective for the sulfenic acid form of cysteine, and does not react with other forms like free thiols, sulfinic, or sulfonic acids.[2]
-
Cell Permeability: The reagent can be used for labeling in live cells.[1]
-
Copper-Free Click Chemistry: The second BCN group allows for bioorthogonal ligation with azide-tagged reporters without the need for a copper catalyst, which can be toxic to cells.[1][3]
Q3: What are the key steps in a typical this compound-based proteomics workflow?
A typical workflow involves:
-
Cell/Lysate Treatment: Incubation of live cells or protein lysates with this compound to label sulfenylated proteins.
-
Lysis and Protein Extraction: If starting with live cells, they are lysed to extract the labeled proteins.
-
Click Chemistry: The BCN-labeled proteins are reacted with an azide-functionalized reporter tag (e.g., azide-biotin).
-
Enrichment (for biotin-tagged proteins): Labeled proteins are captured using streptavidin-coated beads.
-
On-bead Digestion: The captured proteins are digested into peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry to identify the proteins and modification sites.
Troubleshooting Guides
Issue 1: Low or No Signal for Labeled Proteins
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inefficient this compound Labeling | Optimize this compound concentration (typically 100 µM - 1 mM) and incubation time (30 min - 2 hours). Ensure the reagent is not degraded; store it properly and prepare fresh solutions. |
| Low Abundance of Sulfenylated Proteins | Induce oxidative stress (e.g., with H₂O₂) to increase the levels of protein sulfenylation. Include a positive control (e.g., a protein known to be sulfenylated). |
| Inefficient Click Chemistry Reaction | Ensure the azide-reporter is of high quality and used at an appropriate concentration (typically 50-100 µM). Optimize reaction time (1-2 hours) and temperature (room temperature to 37°C). |
| Poor Protein Enrichment | Check the binding capacity of the streptavidin beads and ensure sufficient bead volume is used. Perform washing steps with appropriate buffers to remove non-specific binders. |
| Inefficient On-bead Digestion | Ensure the digestion buffer conditions (pH, denaturants) are optimal for the protease (e.g., trypsin). Optimize the enzyme-to-protein ratio and digestion time. |
Issue 2: High Background or Non-specific Binding
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Non-specific Binding to Beads | Pre-clear the lysate with beads before adding the this compound labeled sample. Increase the stringency of the wash buffers (e.g., by adding detergents like SDS or increasing salt concentration). |
| Hydrophobic Interactions of this compound | Include a mild detergent (e.g., 0.1% SDS or Triton X-100) in the lysis and wash buffers to minimize non-specific hydrophobic interactions. |
| Contamination from Abundant Proteins | If known high-abundance proteins are a problem, consider a depletion step prior to enrichment. |
Experimental Protocols & Methodologies
Detailed Protocol for this compound Labeling in Live Cells
-
Cell Culture: Plate cells and grow to desired confluency.
-
Induction of Oxidative Stress (Optional): Treat cells with an inducing agent (e.g., 100 µM H₂O₂) for a short period (e.g., 15-30 minutes) to increase protein sulfenylation.
-
This compound Labeling: Remove the culture medium and add fresh medium containing this compound (final concentration 100 µM - 1 mM). Incubate for 30 minutes to 2 hours at 37°C.
-
Cell Lysis: Wash cells with PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Click Chemistry: To the cell lysate, add azide-biotin to a final concentration of 50-100 µM. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation: Perform a cleanup step, such as acetone precipitation, to remove excess reagents.
-
Enrichment: Resuspend the protein pellet in a buffer compatible with streptavidin bead binding. Add streptavidin-coated magnetic beads and incubate for 1-2 hours at room temperature.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series could be:
-
Wash 1: 1% SDS in PBS
-
Wash 2: 8 M urea in 100 mM Tris-HCl, pH 8.0
-
Wash 3: 20% acetonitrile in PBS
-
-
On-bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C.
-
Peptide Elution and MS Analysis: Collect the supernatant containing the digested peptides and analyze by LC-MS/MS.
Visualizations
Caption: General workflow for this compound-based proteomics.
Caption: Logic diagram for troubleshooting this compound experiments.
References
Validation & Comparative
A Head-to-Head Comparison: BCN-E-BCN and Dimedone-Based Probes for Sulfenic Acid Detection
A detailed guide for researchers navigating the critical choice of chemical probes for the detection of protein sulfenic acids, a transient and key post-translational modification in redox signaling.
In the intricate landscape of cellular signaling, the reversible oxidation of cysteine residues to sulfenic acid (Cys-SOH) serves as a crucial regulatory mechanism. The inherent instability of this modification, however, presents a significant challenge for its detection and characterization. To address this, researchers have developed chemical probes designed to covalently trap and report the presence of sulfenic acids. Among the most prominent are the traditional dimedone-based probes and the more recent bicyclo[6.1.0]nonyne (BCN)-based probes, exemplified by BCN-E-BCN. This guide provides an in-depth, objective comparison of these two classes of probes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Key Performance Differences
| Feature | This compound Probes | Dimedone-Based Probes |
| Reaction Mechanism | Pericyclic ene-type reaction | Nucleophilic addition |
| Reaction Rate | Very Fast (hundreds of times faster than dimedone)[1] | Slow[1][2] |
| Cell Permeability | High[3][4] | Poor[5][6] |
| Labeling Strategy | Two-step: 1) Reaction with Cys-SOH, 2) Copper-free click chemistry with azide reporter[1][3] | One-step: Direct labeling with a tagged dimedone analog (e.g., biotin, fluorophore)[7][8] |
| Selectivity | Selective for sulfenic acids over other cysteine oxidation states[9][10] | Selective for sulfenic acids[8][11] |
| Potential for Underdetection | Lower, due to rapid trapping of transient species | Higher, due to slow reaction kinetics allowing for reversal or further oxidation of Cys-SOH[1] |
Delving Deeper: A Mechanistic and Performance Showdown
The fundamental difference between this compound and dimedone-based probes lies in their reaction mechanism with sulfenic acid, which dictates their overall performance.
Dimedone-based probes , which are C-nucleophiles, react with the electrophilic sulfur of the sulfenic acid through a nucleophilic addition, forming a stable thioether bond.[11][12] While specific, this reaction is kinetically slow.[2] This sluggishness is a significant drawback, as the transient nature of many sulfenic acid modifications means they can be reduced back to a thiol or further oxidized to sulfinic or sulfonic acid before the probe has a chance to react, leading to an underestimation of their prevalence.[1] Furthermore, their generally poor cell permeability limits their application in living cells.[5][6]
This compound , on the other hand, leverages the power of strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." The bicyclo[6.1.0]nonyne (BCN) moiety undergoes a rapid and highly efficient pericyclic ene-type reaction with the sulfenic acid.[1] This reaction is reported to be hundreds of times faster than that of dimedone, allowing for the effective capture of even the most fleeting sulfenic acid intermediates.[1][9][10] this compound is a bifunctional molecule; one BCN group reacts with the sulfenic acid, leaving the other available for a subsequent, highly specific, copper-free click reaction with an azide-tagged reporter molecule (e.g., biotin for affinity purification or a fluorophore for imaging).[1][3][4] This two-step approach offers versatility in detection and analysis. A key advantage of this compound is its excellent cell permeability, making it a superior choice for studying sulfenic acid dynamics in living systems.[3][4]
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better illustrate the processes involved, the following diagrams outline the signaling pathway of cysteine oxidation and the experimental workflows for both this compound and dimedone-based probes.
Caption: Cysteine oxidation to sulfenic acid and its subsequent fates.
Caption: Experimental workflow for this compound probes.
Caption: Experimental workflow for dimedone-based probes.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for the use of this compound and dimedone-based probes. Researchers should optimize concentrations and incubation times for their specific experimental system.
Protocol 1: this compound Labeling in Live Cells
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with a stimulus to induce protein sulfenylation as required by the experimental design.
-
Probe Labeling: Add this compound to the cell culture medium to a final concentration of 100 µM. Incubate for 30 minutes to 1 hour at 37°C.[1][4]
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry: To the cell lysate, add an azide-tagged reporter molecule (e.g., azide-PEG3-biotin) to a final concentration of 1 mM.[1] Incubate at room temperature for 1 hour with gentle rotation.[1]
-
Protein Precipitation (Optional but Recommended): Precipitate the proteins using a method such as acetone precipitation to remove excess probe and reporter.[1]
-
Sample Preparation for Analysis: Resuspend the protein pellet in an appropriate sample buffer (e.g., LDS buffer with a reducing agent for Western blotting).[1]
-
Downstream Analysis: Proceed with downstream analysis such as Western blotting (using streptavidin-HRP for biotin-tagged proteins) or mass spectrometry-based proteomics.
Protocol 2: Dimedone-Based Probe Labeling in Cell Lysates (e.g., DCP-Bio1)
-
Cell Culture and Treatment: Culture and treat cells as described in Protocol 1.
-
Cell Lysis and Labeling: Wash cells with PBS. Lyse the cells directly in a lysis buffer containing the dimedone-based probe (e.g., 1 mM DCP-Bio1), along with inhibitors of both proteases and phosphatases. It is also recommended to include alkylating agents (e.g., N-ethylmaleimide) and catalase to prevent post-lysis oxidation.[7][8]
-
Incubation: Incubate the lysate on ice for 1 hour to allow for labeling of sulfenic acids.[7]
-
Affinity Enrichment (for Biotinylated Probes):
-
Incubate the lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated proteins.[7]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A wash with a reducing agent like DTT can be included to remove proteins disulfide-bonded to the labeled proteins.[13]
-
-
Elution and Analysis: Elute the captured proteins from the beads using a stringent elution buffer (e.g., 2% SDS solution at 90°C).[7] The eluted proteins can then be analyzed by Western blotting or mass spectrometry.
Conclusion and Future Outlook
The development of this compound represents a significant advancement in the field of redox biology, offering a more sensitive and efficient tool for the detection of protein sulfenic acids, particularly in living systems. Its rapid reaction kinetics and excellent cell permeability overcome the major limitations of traditional dimedone-based probes.
For researchers studying the dynamic and transient nature of sulfenylation in cellular signaling, this compound is the superior choice. However, dimedone-based probes can still be valuable for in vitro studies with purified proteins where reaction times can be extended and cell permeability is not a concern. The choice of probe will ultimately depend on the specific biological question and experimental context. As research in this area continues, we can anticipate the development of even more sophisticated probes with enhanced features such as "turn-on" fluorescence and improved multiplexing capabilities, further illuminating the intricate roles of cysteine sulfenylation in health and disease.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scb.wfu.edu [scb.wfu.edu]
- 8. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strained cycloalkynes as new protein sulfenic acid traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Protein Sulfenic Acid Content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Swift Detector: A Comparative Analysis of BCN-E-BCN and Other Sulfenic Acid Probes
In the intricate world of cellular signaling, the reversible oxidation of cysteine residues to sulfenic acid (Cys-SOH) stands out as a critical post-translational modification. This transient species plays a pivotal role in redox signaling pathways, influencing everything from protein function to cell fate. The fleeting nature of sulfenic acid, however, presents a significant challenge for its detection and study. To address this, researchers have developed a variety of chemical probes designed to trap this reactive intermediate.
This guide provides a comparative analysis of the reaction kinetics of a prominent probe, BCN-E-BCN, against other commonly used sulfenic acid probes. This compound is a bifunctional reagent featuring two bicyclo[6.1.0]nonyne (BCN) moieties. This strained alkyne reacts rapidly with sulfenic acid via a concerted, ene-type reaction, forming a stable alkenyl sulfoxide adduct.[1][2] This mechanism offers a distinct alternative to the more traditional nucleophilic probes. Our comparison will delve into quantitative kinetic data and detailed experimental protocols to provide researchers, scientists, and drug development professionals with the information needed to select the appropriate tool for their specific research needs.
Reaction Kinetics: A Head-to-Head Comparison
The efficacy of a sulfenic acid probe is largely determined by its reaction rate. The probe must be reactive enough to outcompete other biological reactions that consume the transient sulfenic acid, such as disulfide formation or over-oxidation.[3][4] The following table summarizes the reported second-order rate constants for various sulfenic acid probes. It is important to note that reaction rates can be highly dependent on the specific protein microenvironment, the sulfenic acid model used, and the precise experimental conditions.[5]
| Probe Class | Specific Probe | Sulfenic Acid Model | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Strained Alkynes | BCN | Fries Acid (small molecule) | ~25[6] | Reacts via a rapid, concerted mechanism; reported to be >100 times faster than 1,3-dicarbonyl reagents.[2][7] |
| AhpC-SOH (protein) | 5.99[6] | Forms a stable alkenyl sulfoxide adduct.[2] | ||
| 1,3-Dicarbonyls | Dimedone | Dipeptide Model | 11.8[8] | The "classic" sulfenic acid probe; reacts via nucleophilic addition.[3] |
| DCP-Bio1 | fRMsr-SOH (protein) | 2.0 (converted from 0.12 mM⁻¹min⁻¹)[5] | Generally exhibits slower kinetics, which may not be suitable for capturing highly transient sulfenic acids.[3][9] | |
| General Range | Various | 0.008 - 0.05[3] | Selectivity is a key advantage, but slow reaction rates are a significant limitation.[3][9] | |
| Strained Alkenes | Norbornene Probes | General | Slower than Dimedone | Reported to have superior chemoselectivity compared to dimedone probes, but often react slowly.[9] |
| Other Probes | NBD-Chloride | Various | Not specified | Reacts with both thiols and sulfenic acids, but forms distinct products that can be differentiated.[10] |
| Novel C-nucleophiles | Dipeptide Model | 20- to 500-fold rate enhancement vs. dimedone derivatives[3] | A newer class of probes designed to overcome the kinetic limitations of traditional 1,3-dicarbonyls.[3] |
Table 1: Comparison of second-order rate constants for various sulfenic acid probes. The data illustrates the significantly faster kinetics of BCN-based probes compared to the widely used dimedone-based reagents.
Visualizing the Chemistry: Reaction Mechanisms and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the key chemical reactions and a typical experimental workflow for comparing probe kinetics.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Measurement of Protein Sulfenic Acid Content - PMC [pmc.ncbi.nlm.nih.gov]
Validation of BCN-E-BCN Labeling Specificity Using Mutant Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of protein sulfenylation, a reversible post-translational modification of cysteine residues, is crucial for understanding cellular signaling and disease pathogenesis. BCN-E-BCN has emerged as a highly effective probe for trapping and identifying these transient sulfenic acid modifications. This guide provides a comprehensive comparison of this compound with alternative methods, supported by experimental data, and details a robust protocol for validating its labeling specificity using mutant proteins.
Performance Comparison: this compound vs. Alternative Probes
This compound offers significant advantages over traditional dimedone-based probes, primarily due to its superior reaction kinetics. This enhanced reactivity allows for more efficient capture of transient sulfenic acid intermediates that might otherwise be missed.
| Feature | This compound | Dimedone-Based Probes (e.g., DCP-Bio1) |
| Reaction Mechanism | Pericyclic ene-type reaction | Nucleophilic addition |
| Reaction Rate | >100-fold faster than dimedone-based probes[1][2] | Slower reaction rates[3] |
| Specificity | Highly selective for sulfenic acids | Selective for sulfenic acids |
| Detection | Two-step: this compound labeling followed by copper-free click chemistry with an azide-tagged reporter (e.g., biotin, fluorophore)[3][4] | One-step: The dimedone analog is directly conjugated to a reporter tag (e.g., biotin)[5][6][7] |
| Cell Permeability | Yes[3] | Yes[6][8] |
Validating Specificity with Mutant Proteins: The Cofilin Model
A key method for validating the specificity of any chemical probe is to demonstrate a lack of labeling in a mutant protein where the target residue has been removed. A study utilizing the actin-binding protein cofilin provides a clear example of this approach for this compound.[3][4]
Experimental Design
The experiment compares the labeling of wild-type (WT) cofilin with a cysteine-deficient mutant. In the mutant, the two redox-sensitive cysteine residues (C139 and C147) are replaced with alanine, an amino acid that cannot be sulfenylated.[3] Both proteins are subjected to oxidation with hydrogen peroxide (H₂O₂) to induce sulfenic acid formation, followed by labeling with this compound.
Expected Outcome
If this compound is specific for cysteine sulfenic acids, a strong signal should be observed for the oxidized WT cofilin, while the signal for the oxidized cysteine-deficient mutant should be significantly reduced or absent.
Experimental Protocols
Key Experiment: Validation of this compound Specificity using Wild-Type and Cysteine-Deficient Mutant Cofilin
This protocol is adapted from the methodology described in "Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation".[3][4]
Materials:
-
Purified recombinant wild-type cofilin
-
Purified recombinant cysteine-deficient cofilin (C139A/C147A)
-
Hydrogen peroxide (H₂O₂)
-
This compound probe
-
Azide-PEG3-Biotin
-
LDS sample buffer with 2-mercaptoethanol
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Western blotting apparatus
Procedure:
-
Protein Oxidation:
-
Incubate purified wild-type and cysteine-deficient mutant cofilin with varying concentrations of H₂O₂ to induce sulfenic acid formation. Include a non-oxidized control for each protein.
-
-
This compound Labeling:
-
Add this compound to all samples to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature to allow for the labeling of sulfenylated cysteines.
-
-
Copper-Free Click Chemistry:
-
Add Azide-PEG3-Biotin to each sample to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature to attach the biotin tag to the this compound-labeled proteins.
-
-
Protein Precipitation:
-
Precipitate the proteins by adding three volumes of chilled acetone and incubating at -80°C for 1 hour.
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Allow the pellets to air dry to remove excess acetone.
-
-
Western Blotting:
-
Resuspend the protein pellets in boiling LDS sample buffer containing 2-mercaptoethanol.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with a streptavidin-HRP conjugate to detect biotinylated (i.e., this compound labeled) proteins.
-
Visualize the bands using a chemiluminescent substrate.
-
Visualizing the Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Cysteine oxidation and this compound labeling pathway.
Caption: Workflow for this compound specificity validation.
Caption: Logical framework for validation experiment.
References
- 1. Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02569A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of BCN-E-BCN for detecting low-abundance sulfenylated proteins.
For researchers, scientists, and drug development professionals, the detection of low-abundance sulfenylated proteins—a critical but transient post-translational modification—presents a significant analytical challenge. This guide provides an objective comparison of BCN-E-BCN, a novel bifunctional probe, with other established methods, supported by experimental data, to facilitate an informed choice for your research needs.
Protein S-sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid, is a key mechanism in redox signaling and cellular regulation. However, the inherent instability and low levels of these modifications make their detection and characterization notoriously difficult. Traditional methods often lack the sensitivity and kinetic efficiency required to capture these fleeting events accurately. This compound has emerged as a powerful tool to overcome these limitations, offering significant advantages in the study of the sulfenylome.
Performance Comparison: this compound vs. Alternative Probes
The efficacy of a chemical probe for sulfenylated proteins hinges on several key parameters, including reaction rate, selectivity, cell permeability, and compatibility with downstream analytical techniques. Here, we compare this compound with commonly used dimedone-based probes.
| Feature | This compound | Dimedone-Based Probes (e.g., Dimedone, DCP-Bio1) |
| Reaction Mechanism | Strain-promoted[1][2]-sigmatropic rearrangement with sulfenic acid.[1][3] | Nucleophilic attack of the enolate on the sulfenic acid. |
| Reaction Rate | Significantly faster; reported to be over 100 to hundreds of times faster than dimedone-based probes.[1][3][4] | Relatively slow.[3] Second-order rate constant for dimedone is ~11.8 M⁻¹s⁻¹. |
| Cell Permeability | Yes.[3][5] | Yes, for some derivatives like dimedone.[6] |
| Bifunctional Nature | Yes, contains a second BCN group for copper-free click chemistry.[3] | Typically monofunctional, requiring chemical modification to introduce a reporter group. |
| Downstream Compatibility | Compatible with copper-free click chemistry for conjugation to reporters (biotin, fluorophores) for proteomics, Western blotting, and imaging.[3] | Labeled proteins can be detected by antibodies against the dimedone adduct or require probes functionalized with a reporter. |
| Selectivity | High selectivity for sulfenic acids over other cysteine oxidation states (thiol, sulfinic acid, sulfonic acid).[1][4][5] | High selectivity for sulfenic acids. |
The this compound Advantage: Speed and Versatility
The primary advantage of this compound lies in its remarkably fast reaction kinetics.[1][3][4] The strained bicyclo[6.1.0]nonyne (BCN) moiety undergoes a rapid and irreversible reaction with sulfenic acid. This high reactivity is crucial for capturing low-abundance and transient sulfenylation events that might be missed by slower-reacting probes like dimedone. The slower reaction rate of dimedone necessitates longer incubation times, which can lead to the loss of the sulfenic acid modification through reduction or further oxidation.[3]
Furthermore, the bifunctional design of this compound streamlines downstream analysis. After one BCN group has reacted with a sulfenylated protein, the second, unreacted BCN group is available for highly efficient and bioorthogonal copper-free click chemistry.[3] This allows for the straightforward attachment of various reporter tags, such as biotin for affinity enrichment in proteomics workflows or fluorophores for cellular imaging, without the need for cytotoxic copper catalysts.
Experimental Protocols
Detailed methodologies are critical for reproducible research. Below are summarized protocols for the detection of sulfenylated proteins using this compound and a traditional dimedone-based approach.
Protocol 1: Detection of Sulfenylated Proteins using this compound in Cell Lysates
This protocol is adapted from established methods for labeling sulfenylated proteins in cell lysates followed by downstream analysis.[3]
-
Cell Lysis: Harvest cells and lyse in a suitable buffer containing protease inhibitors. To prevent artifactual oxidation, it is crucial to work quickly and on ice.
-
Labeling with this compound: Add this compound to the cell lysate to a final concentration of 100 µM. Incubate for 1 hour at room temperature with gentle rotation.
-
Removal of Excess Probe: Precipitate proteins using cold acetone or perform a buffer exchange to remove unreacted this compound.
-
Copper-Free Click Chemistry: Resuspend the protein pellet in a suitable buffer. Add an azide-functionalized reporter molecule (e.g., Azide-PEG4-Biotin or a fluorescent azide) to a final concentration of 50 µM. Incubate for 1 hour at room temperature.
-
Downstream Analysis: The labeled proteins are now ready for downstream analysis, such as enrichment on streptavidin beads for mass spectrometry-based proteomic identification or direct analysis by SDS-PAGE and Western blotting using streptavidin-HRP or fluorescence imaging.
Protocol 2: Detection of Sulfenylated Proteins using Dimedone-Based Probes
This protocol outlines a general procedure for using dimedone-based probes.
-
Cell Treatment and Lysis: Treat cells as required and lyse in a buffer containing a dimedone-based probe (e.g., 1 mM DCP-Bio1). Incubate for 30-60 minutes at 37°C.
-
Removal of Excess Probe: Remove excess probe by protein precipitation or buffer exchange.
-
Downstream Analysis: If using a biotinylated probe like DCP-Bio1, proteins can be enriched using streptavidin beads for proteomic analysis or detected by Western blot with streptavidin-HRP. If using dimedone, detection can be performed using an anti-dimedone antibody.
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of protein sulfenylation, the following diagrams were generated using Graphviz.
Caption: this compound experimental workflow for sulfenylated protein detection.
Caption: EGFR signaling pathway involving protein sulfenylation.[6][7][8][9]
Conclusion
The detection of low-abundance sulfenylated proteins is a challenging yet critical area of research. The development of this compound represents a significant advancement in the chemical biologist's toolbox. Its superior reaction kinetics and bifunctional nature for copper-free click chemistry provide a more sensitive and versatile approach compared to traditional dimedone-based methods. For researchers aiming to capture the dynamics of the sulfenylome with high fidelity, this compound offers a compelling and robust solution. This guide provides the necessary comparative data and protocols to empower researchers to make an informed decision and accelerate their discoveries in the field of redox biology and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strained cycloalkynes as new protein sulfenic acid traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of BCN-E-BCN and other click chemistry probes.
A Comparative Analysis of BCN-E-BCN and Other Click Chemistry Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal ligation strategy is critical for the success of experiments ranging from cellular imaging to the development of antibody-drug conjugates. This guide provides a detailed comparative analysis of Bicyclo[6.1.0]nonyne (BCN) based probes and other prominent click chemistry reagents. We will delve into their performance, supported by experimental data, and provide detailed protocols for their evaluation.
A special focus is given to the bifunctional probe this compound, a specialized tool for studying protein oxidation, within the broader context of the versatile BCN scaffold.
Understanding BCN and its Diastereomers
Bicyclo[6.1.0]nonyne (BCN) is a small, hydrophilic cyclooctyne that has gained prominence in copper-free click chemistry, specifically in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.[1] Its compact, non-aromatic structure minimizes steric hindrance and reduces non-specific binding, making it an excellent choice for bioconjugation.[2]
BCN is synthesized as a mixture of two diastereomers: endo-BCN and exo-BCN. While the standard synthesis yields a higher proportion of the exo form, the endo diastereomer is more commonly used in commercial probes and is slightly more reactive.[3]
This compound: A Specialized Probe for Sulfenic Acid Detection
This compound is a bifunctional probe consisting of two BCN moieties connected by an ethylenediamine-derived linker.[4] It is specifically designed to detect sulfenic acid, a marker of protein oxidation. One BCN group reacts rapidly with sulfenic acid, while the other remains available for a subsequent copper-free click reaction with an azide-tagged reporter molecule, such as a biotin or a fluorophore.[4] This allows for the specific labeling and detection of oxidized proteins.
Comparative Analysis of Click Chemistry Probes
The choice of a click chemistry probe depends on a balance of factors including reaction kinetics, stability, biocompatibility, and the specific experimental context. Below is a comparison of BCN with other widely used click chemistry probes.
Data Presentation: Quantitative Comparison of Click Chemistry Probes
| Reaction | Probe (Alkyne/Dienophile) | Reaction Partner | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Key Characteristics |
| SPAAC | endo-BCN | Benzyl Azide | ~0.29[3] | Good balance of reactivity and stability, small size, hydrophilic.[5] |
| SPAAC | exo-BCN | Benzyl Azide | ~0.19[3] | Slightly less reactive than endo-BCN.[3] |
| SPAAC | DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.31[6] | Faster kinetics than BCN due to higher ring strain, but less stable in the presence of thiols.[7] More hydrophobic.[2] |
| SPAAC | DIBO (Dibenzocyclooctyne) | Benzyl Azide | ~0.3[6] | Similar to DBCO in reactivity. |
| SPAAC | BARAC (Biarylazacyclooctynone) | Benzyl Azide | ~0.96[6] | Higher reactivity than DBCO and BCN. |
| CuAAC | Terminal Alkyne | Azide | ~10 - 100[5] | Very fast reaction, but requires a cytotoxic copper(I) catalyst, limiting in vivo applications.[8] |
| IEDDA | TCO (trans-Cyclooctene) | Tetrazine | ~1 - 10⁶[5] | Extremely fast kinetics, but TCO and tetrazine are bulkier than alkynes and azides.[5] |
Stability Comparison
A critical factor in the selection of a bioorthogonal probe is its stability in the complex biological milieu.
| Probe | Stability in Presence of Thiols (e.g., Glutathione) | Stability in Presence of Reducing Agents (e.g., TCEP) | Notes |
| BCN | More stable than DBCO.[7] | More stable than DBCO.[7] | Can be unstable under acidic conditions.[9] |
| DBCO | Less stable than BCN.[7] | Unstable.[7] | |
| Azide | Generally stable. | Unstable (Staudinger reduction).[10] | DTT is a preferable reducing agent over TCEP when working with azides.[10] |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of click chemistry probes.
Protocol 1: Comparative Analysis of BCN and DBCO Labeling Efficiency in Cell Lysates
This protocol allows for the direct comparison of the labeling efficiency of BCN and DBCO under identical conditions.
Materials:
-
Cell lysate with a known protein concentration.
-
BCN-NHS ester and DBCO-NHS ester stock solutions (10 mM in DMSO).
-
Azide-functionalized fluorescent probe (e.g., Azide-Fluor 488) stock solution (10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Protein Labeling: Incubate the cell lysate with a 20-fold molar excess of BCN-NHS ester or DBCO-NHS ester for 1 hour at room temperature to label primary amines on proteins.
-
Removal of Excess Linker: Remove the unreacted linker using a spin desalting column.
-
Click Reaction: To the labeled lysate, add the azide-functionalized fluorescent probe to a final concentration of 100 µM.
-
Incubation: Incubate the reaction for 1 hour at 37°C.
-
Analysis: Analyze the labeling efficiency by in-gel fluorescence scanning after SDS-PAGE. A stronger fluorescent signal indicates higher labeling efficiency.
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol determines the potential toxicity of the click chemistry probes to living cells.
Materials:
-
Cells seeded in a 96-well plate.
-
BCN and DBCO linker solutions at various concentrations in cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
Procedure:
-
Cell Treatment: Treat the cells with varying concentrations of the BCN and DBCO linkers for 24-48 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Mandatory Visualizations
Signaling Pathway Diagram: Hedgehog Signaling
Click chemistry probes can be used to study cellular signaling pathways. For example, a metabolically labeled sugar containing an azide group can be incorporated into glycoproteins involved in the Hedgehog signaling pathway. A subsequent click reaction with a BCN-functionalized probe allows for the visualization and tracking of these proteins.
Caption: Visualization of Hedgehog signaling with a BCN probe.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the stability of BCN and DBCO probes in a cellular environment.
Caption: Workflow for comparing probe stability in cells.
Logical Relationship Diagram: Probe Selection
Choosing the right click chemistry probe involves considering several factors. This diagram outlines a decision-making process.
Caption: Decision tree for selecting a click chemistry probe.
Conclusion
The choice between BCN-based probes and other click chemistry reagents is application-dependent. BCN offers a favorable balance of reactivity, stability, and small size, making it a versatile tool for a wide range of bioconjugation applications.[5] For experiments requiring rapid kinetics where potential cytotoxicity is less of a concern, CuAAC remains a powerful option.[8] When extremely fast, catalyst-free ligation is necessary, IEDDA reactions are unparalleled.[5] For most in vivo and cellular applications where biocompatibility and stability in the presence of endogenous thiols are paramount, BCN proves to be a superior choice over the faster-reacting but less stable DBCO.[7] The specialized this compound probe further highlights the adaptability of the BCN scaffold for creating highly specific tools for chemical biology research.[4] By carefully considering the experimental requirements and the properties of each probe, researchers can select the optimal tool to achieve their scientific goals.
References
- 1. Bicyclononyne - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
A Head-to-Head Comparison: BCN-E-BCN vs. Antibody-Based Detection of Protein Sulfenylation
For researchers, scientists, and drug development professionals, the accurate detection of protein sulfenylation, a critical post-translational modification involved in redox signaling, is paramount. This guide provides an objective, data-driven comparison of two prominent methods: the chemical probe-based BCN-E-BCN approach and the traditional antibody-based detection method.
Protein sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid (-SOH), plays a crucial role in cellular signaling pathways, and its dysregulation is implicated in numerous diseases. The transient and reactive nature of sulfenic acid, however, presents a significant challenge for its detection and characterization. This guide will delve into the principles, performance, and protocols of two key methodologies, offering a clear comparison to aid researchers in selecting the optimal approach for their experimental needs.
Performance at a Glance: this compound Outpaces Antibody-Based Methods
The this compound (bicyclo[6.1.0]nonyne-ethyl-bicyclo[6.1.0]nonyne) probe offers significant advantages in speed and efficiency over antibody-based methods, which typically rely on the initial stabilization of sulfenic acid with dimedone.
| Feature | This compound Detection | Antibody-Based Detection (via Dimedone) |
| Principle | Direct, covalent labeling of sulfenic acid via a rapid bioorthogonal click chemistry reaction.[1] | Indirect detection requiring initial chemical derivatization with dimedone, followed by recognition of the dimedone-cysteine adduct by a specific antibody.[2] |
| Reaction Kinetics | Extremely rapid, with a reaction rate constant reported to be hundreds of times faster than that of dimedone.[1] | Slower reaction with dimedone, which can lead to the loss of the transient sulfenic acid modification before it is captured.[1] |
| Sensitivity | High sensitivity, enabling the detection of low-abundance sulfenylated proteins due to the rapid and efficient labeling reaction.[1] | Generally lower sensitivity compared to this compound. The α-hapten antibody, however, has been shown to have greater sensitivity than other chemical methods like dimedone-biotin.[2] |
| Specificity | Highly selective for the sulfenic acid form of thiol oxidation and does not react with free thiols, sulfinic, or sulfonic forms of proteins.[3] | The antibody is specific to the dimedone-cysteine adduct. However, potential for non-specific binding and cross-reactivity of the antibody can lead to background signal.[4] |
| Workflow | Streamlined workflow involving direct labeling followed by detection via copper-free click chemistry with an azide-tagged reporter (e.g., biotin, fluorophore).[1] | Multi-step process: dimedone treatment, cell lysis, followed by standard Western blotting procedures with a primary anti-dimedone antibody and a secondary antibody.[2] |
| Potential Issues | Requires synthesis of the this compound probe or commercial sourcing. | Potential for incomplete dimedone labeling, and issues with antibody performance such as non-specific bands and high background on Western blots.[4] |
Visualizing the Methodologies
To better understand the practical application of these techniques, the following diagrams illustrate the experimental workflows for both this compound and antibody-based detection.
Caption: this compound experimental workflow.
Caption: Antibody-based detection workflow.
The Signaling Context: Protein Sulfenylation in EGFR Pathway
Protein sulfenylation is a key event in signal transduction. For instance, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, the binding of EGF to its receptor stimulates the production of reactive oxygen species (ROS), which in turn leads to the sulfenylation of specific cysteine residues on proteins, modulating their activity.
Caption: EGFR signaling and protein sulfenylation.
Detailed Experimental Protocols
The following are generalized protocols for the detection of protein sulfenylation using both this compound and antibody-based methods. Researchers should optimize these protocols for their specific cell types and experimental conditions.
This compound Detection Protocol
This protocol outlines the in situ labeling of sulfenylated proteins in cultured cells using this compound, followed by detection via Western blot.
Materials:
-
Cultured cells
-
This compound probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Azide-biotin conjugate
-
Streptavidin-HRP
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the desired stimulus to induce protein sulfenylation.
-
This compound Labeling: Add this compound to the cell culture medium to a final concentration of 25-100 µM and incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer containing protease inhibitors.
-
Click Chemistry: To the cell lysate, add the azide-biotin conjugate and incubate for 1 hour at room temperature to allow for the copper-free click reaction.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Block the membrane and then incubate with streptavidin-HRP. Detect the biotinylated proteins using a chemiluminescent substrate.
Antibody-Based Detection Protocol
This protocol describes the detection of sulfenylated proteins using dimedone derivatization followed by Western blotting with an anti-dimedone antibody.
Materials:
-
Cultured cells
-
Dimedone
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody (anti-dimedone)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the desired stimulus to induce protein sulfenylation.
-
Dimedone Labeling: Add dimedone to the cell culture medium to a final concentration of 1-5 mM and incubate for 1-2 hours at 37°C.[2]
-
Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer containing protease inhibitors.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and then incubate with the primary anti-dimedone antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.
Conclusion
The choice between this compound and antibody-based detection of protein sulfenylation will depend on the specific requirements of the research. For studies demanding high sensitivity, rapid kinetics, and a streamlined workflow, the this compound probe presents a superior alternative. Its high reactivity ensures efficient capture of the transient sulfenic acid modification. While antibody-based detection is a more established technique, it is hampered by a slower labeling process and the potential for non-specific signals. Researchers should carefully consider these factors to ensure the generation of robust and reliable data in their exploration of the sulfenome.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling protein thiol oxidation in tumor cells using sulfenic acid-specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pnas.org [pnas.org]
Assessing the In Vivo Performance of BCN-E-BCN: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical probe is paramount for the accurate in vivo detection and imaging of biological processes. This guide provides a comparative assessment of the bicyclo[6.1.0]nonyne-ethylenediamine-bicyclo[6.1.0]nonyne (BCN-E-BCN) probe, primarily used for the detection of protein sulfenylation, against other relevant probes. Due to a lack of direct quantitative in vivo comparative studies on this compound, this guide synthesizes available in vitro data, comparisons of the BCN moiety with other bioorthogonal reagents, and general principles of in vivo probe performance to offer a comprehensive overview for researchers designing in vivo studies.
Introduction to this compound
This compound is a bifunctional, cell-permeable probe designed to detect protein sulfenic acids (R-SOH), a transient oxidative post-translational modification.[1] Its mechanism involves the rapid, specific reaction of one of its strained alkyne (BCN) groups with a sulfenic acid. The second BCN group remains available for subsequent bioorthogonal "click" chemistry, allowing for the attachment of reporter molecules such as fluorophores or biotin for detection and visualization.[1][2][3]
In Vitro Performance: this compound vs. Dimedone
The most common comparison for sulfenic acid probes is with dimedone-based reagents. In vitro and cell-based assays have demonstrated that this compound is a more reactive and faster-acting probe than dimedone.[4] This is a critical advantage as sulfenic acids are often transient, and slower probes may fail to capture these fleeting modifications.
| Feature | This compound | Dimedone-Based Probes | Reference |
| Reaction Rate | Faster | Slower | [4] |
| Sensitivity | Higher | Lower | [4] |
| Detection Method | Click chemistry with azide reporters | Direct detection or antibody-based methods | [1][5] |
Inferred In Vivo Performance: BCN vs. Other Bioorthogonal Probes
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) | Reference |
| Reaction Kinetics (SPAAC) | Generally slower than DBCO | Generally faster than BCN | [6] |
| Stability (in presence of thiols) | More stable | Less stable | [6] |
| Size & Lipophilicity | Smaller and less lipophilic | Larger and more lipophilic | [6] |
| Biocompatibility | Considered biocompatible for in vivo use | Generally biocompatible, but hydrophobicity can lead to non-specific binding | [7] |
The higher stability of BCN in the presence of endogenous thiols like glutathione is a significant advantage for in vivo applications, potentially leading to lower off-target reactions and a better signal-to-noise ratio over longer experimental timelines.[6]
Key Parameters for In Vivo Probe Performance
The successful application of any probe in an in vivo setting depends on a range of factors. Researchers designing studies with this compound or any other novel probe should aim to quantify the following key performance indicators.
| Parameter | Description | Importance for In Vivo Imaging |
| Signal-to-Background Ratio (SBR) | The ratio of the signal intensity from the target tissue to the background signal from non-target tissues. | A high SBR is crucial for clear visualization of the target and accurate quantification.[8] |
| Tissue Penetration | The depth to which the excitation and emission light of the attached fluorophore can effectively travel through biological tissue. | Deeper tissue penetration allows for the imaging of organs and tumors located further from the surface. Near-infrared (NIR) fluorophores are generally preferred for in vivo imaging to maximize penetration.[9] |
| Pharmacokinetics & Clearance | The absorption, distribution, metabolism, and excretion (ADME) profile of the probe. This includes its half-life in circulation and the primary routes of clearance (e.g., renal or hepatobiliary). | A favorable pharmacokinetic profile ensures that the probe reaches the target tissue in sufficient concentration while being cleared from non-target tissues and the body to minimize background signal and potential toxicity.[10] |
| Toxicity | Any adverse effects of the probe on the animal model. | Low toxicity is essential for the ethical and successful conduct of in vivo studies.[11][12] |
Experimental Protocols
While a specific, validated in vivo protocol for this compound is not available in the published literature, a general workflow for evaluating a novel imaging probe can be adapted.
General In Vivo Probe Evaluation Workflow
Caption: A generalized workflow for the in vivo evaluation of a novel chemical probe.
Signaling Pathway of Protein Sulfenylation and Detection
Caption: Reaction pathway for the detection of protein sulfenylation using this compound.
Conclusion and Future Directions
This compound presents a promising tool for the detection of protein sulfenylation due to its high reactivity and the versatility of its bioorthogonal handle. However, the lack of direct in vivo comparative studies necessitates a careful and systematic evaluation by researchers intending to use it in animal models. Future studies should focus on head-to-head comparisons of this compound with other sulfenic acid probes in relevant disease models, with comprehensive reporting of key performance metrics including signal-to-background ratio, tissue penetration, pharmacokinetics, and clearance. Such data will be invaluable for the research community to make informed decisions on the optimal tools for in vivo imaging of redox biology.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectralinvivo.com [spectralinvivo.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe ADME and test hypotheses: a PATH beyond clearance in vitro-in vivo correlations in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
BCN-E-BCN: A Critical Evaluation for Reliable Redox Biology Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The study of redox biology hinges on the precise and sensitive detection of transient post-translational modifications, among which the S-sulfenylation of cysteine residues stands out as a critical regulator of protein function and signaling pathways. The development of chemical probes to trap and identify these fleeting sulfenic acids has been instrumental in advancing the field. This guide provides a critical evaluation of Bicyclo[6.1.0]nonyne-ethyl-Bicyclo[6.1.0]nonyne (BCN-E-BCN) as a tool for this purpose, comparing its performance against the established dimedone-based probes and other alternatives, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
The primary advantage of this compound lies in its significantly faster reaction kinetics with sulfenic acids compared to the traditional dimedone-based probes.[1][2][3] This enhanced reactivity is crucial for capturing a greater proportion of transient sulfenic acid modifications before they are further oxidized or reduced within the complex cellular environment.
| Feature | This compound | Dimedone-Based Probes | Other Alternatives (e.g., TCO, Norb) |
| Reaction Mechanism | Pericyclic ene-type reaction | Nucleophilic addition | Varies (e.g., Diels-Alder) |
| Reaction Rate with Sulfenic Acid | >100-fold faster than dimedone[2][3] | Second-order rate constant of ~11.8 M⁻¹s⁻¹ with a model sulfenic acid[4][5] | Generally lower efficacy than 1,3-diketone derivatives |
| Selectivity | High for sulfenic acids over other cysteine modifications (thiol, disulfide, sulfinic acid, S-nitrosated forms)[2][3] | High for sulfenic acids[6] | Variable, with some probes showing little to no reaction |
| Cell Permeability | Yes[1] | Yes[7] | Varies |
| Detection Method | Copper-free click chemistry with azide-tagged reporters (e.g., biotin, fluorophores)[1] | Antibody-based detection of the dimedone adduct or use of tagged dimedone analogs[7] | Dependent on the specific probe's functional groups |
| Potential for Off-Target Reactions | Reported to undergo thiol-yne addition, but generally selective for sulfenic acids in biological systems. | Generally considered highly selective for sulfenic acids. | Dependent on the probe's reactivity profile. |
Signaling Pathway and Detection Mechanism
The formation of a cysteine sulfenic acid is a key event in redox signaling, initiated by the reaction of a reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), with a cysteine thiol. This modification can then be specifically targeted by probes like this compound for detection.
Caption: Protein S-sulfenylation by ROS and subsequent detection using this compound and click chemistry.
Experimental Workflows: A Comparative Overview
The experimental workflow for detecting protein sulfenylation differs primarily in the probe used and the subsequent detection strategy. The faster kinetics of this compound may allow for shorter incubation times.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strained cycloalkynes as new protein sulfenic acid traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02569A [pubs.rsc.org]
- 6. Measurement of Protein Sulfenic Acid Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting Protein Sulfenylation in Cells Exposed to a Toxicant - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BCN-E-BCN: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of BCN-E-BCN (bis(((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl) ethane-1,2-diyldicarbamate), a strained cycloalkyne probe used in the detection of sulfenylated proteins.[1] While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to adopt a cautious approach due to the potential hazards associated with structurally related compounds.[2] For instance, the related compound BCN-PEG4-alkyne is noted for potential acute oral toxicity and significant aquatic toxicity.[3] Therefore, treating this compound waste as hazardous is a prudent measure.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to adhere to the following safety measures, which are considered best practices in a laboratory setting.[4]
Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure risks. This includes:
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[3][4]
-
Body Protection: A lab coat or other impervious clothing.[3]
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any potential aerosols or vapors.[3][4]
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding this compound.
| Property | Data |
| Chemical Name | bis(((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl) ethane-1,2-diyldicarbamate |
| Synonym | Click Tag™ this compound[1] |
| Molecular Formula | C₂₄H₃₂N₂O₄[1] |
| Molecular Weight | 412.5 g/mol [1] |
| Solubility | Soluble in DMSO (approx. 3 mg/ml) and DMF (approx. 1 mg/ml). Sparingly soluble in aqueous buffers.[5] |
| Storage | Store at -20°C for long-term stability (≥ 4 years).[1][5] |
| GHS Classification | Not classified as hazardous.[2] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[2] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0[2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved chemical waste disposal service.[3] This ensures environmentally responsible management of the chemical waste.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).[3]
2. Waste Container Selection:
-
Solid Waste: Use a designated, sealable, and clearly labeled solid chemical waste container.[3]
-
Liquid Waste: Use a compatible, leak-proof, and sealable liquid waste container. Ensure the container material is compatible with any solvents used.[3]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "bis(((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl) ethane-1,2-diyldicarbamate".[3]
-
List all components of a mixture, including solvents and their approximate concentrations.[3]
-
Indicate any potential hazards, such as "Acutely Toxic" and "Toxic to Aquatic Life," as a precautionary measure based on related compounds.[3]
-
Include the date of waste generation and the name of the generating laboratory or researcher.[3]
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[3] This area should be away from sources of ignition and incompatible materials.[4]
5. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the licensed chemical waste disposal service.[3]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
1. Evacuate and Secure:
-
Alert others in the immediate area and restrict access to the spill location.[3]
2. Ventilate:
-
Ensure the area is well-ventilated to disperse any potential vapors.[3]
3. Absorb:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[3][4] Avoid using combustible materials like paper towels for cleanup.[4]
4. Collect:
-
Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[3]
5. Decontaminate:
-
Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.[3]
6. Dispose:
-
Place all spill cleanup materials in a labeled hazardous waste container for proper disposal through your institution's chemical waste service.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure and environmentally conscious research environment. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.[6]
References
Personal protective equipment for handling BCN-E-BCN
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling BCN-E-BCN, a strained cycloalkyne probe utilized in the detection of sulfenylated proteins. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your experiments.
This compound, formally known as bis(((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl) ethane-1,2-diyldicarbamate, is a highly reactive, cell-permeable bifunctional reagent.[1][2] It is employed to selectively tag protein sulfenic acids for subsequent detection using copper-free click chemistry.[1][3] While a safety data sheet (SDS) may not classify the substance as hazardous under the Globally Harmonized System (GHS), it is prudent to treat this compound as potentially hazardous until more comprehensive toxicological data is available.[4][5] Standard laboratory precautions should be strictly followed.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment ensemble is required to minimize exposure. This includes, but is not limited to, the following:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent dermal contact. It is advisable to wear two pairs of gloves ("double-gloving"), especially when handling stock solutions.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Body Protection | A laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. | Use a NIOSH-approved respirator if there is a risk of generating aerosols or dusts and engineering controls are not sufficient. |
Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability.[4]
Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be conducted in a well-ventilated chemical fume hood.
-
This compound is soluble in organic solvents like DMSO and DMF.[4] When preparing stock solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[4] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[4]
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For a large spill, evacuate the laboratory and follow institutional emergency procedures.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including empty containers, contaminated disposables (e.g., pipette tips, gloves), and solutions, must be disposed of as chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Experimental Protocol: General Protein Labeling
While specific experimental conditions will vary, a general protocol for labeling sulfenylated proteins with this compound is as follows:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with an agent known to induce reactive oxygen species (ROS) to promote protein sulfenylation.
-
Lysis: Harvest and lyse the cells in a suitable buffer.
-
Labeling: Add this compound to the cell lysate at a final concentration typically in the low millimolar range. Incubate at room temperature.
-
Click Chemistry: Following labeling, the BCN-tagged proteins can be conjugated to an azide-containing reporter tag (e.g., biotin-azide or a fluorescent-azide) via copper-free click chemistry.
-
Analysis: The labeled proteins can then be visualized by western blotting (if using a biotin or fluorescent tag) or enriched for mass spectrometry analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Biochemicals - CAT N°: 21287 [bertin-bioreagent.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Handling cytotoxic material [cleanroomtechnology.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
